9-Allyl-2-ethoxy-9H-purin-6-amine
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H13N5O |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-ethoxy-9-prop-2-enylpurin-6-amine |
InChI |
InChI=1S/C10H13N5O/c1-3-5-15-6-12-7-8(11)13-10(16-4-2)14-9(7)15/h3,6H,1,4-5H2,2H3,(H2,11,13,14) |
InChI Key |
QZLJQHAPYLLAEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C2C(=N1)N(C=N2)CC=C)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 9-Allyl-2-ethoxy-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 9-Allyl-2-ethoxy-9H-purin-6-amine, a substituted purine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide leverages data from closely related analogues and outlines established experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Properties
| Property | Value (for 2-Ethoxy-9-methyl-9H-purin-6-amine) | Value (for 9-Allyl-9H-purin-6-amine) | Notes |
| Molecular Formula | C8H11N5O[1] | C8H9N5[2] | The user-requested compound would have the formula C10H13N5O. |
| Molecular Weight | 193.21 g/mol [1] | 175.19 g/mol | The user-requested compound would have a molecular weight of approximately 219.25 g/mol . |
| IUPAC Name | 2-ethoxy-9-methylpurin-6-amine[1] | 9-prop-2-enylpurin-6-amine[2] | The IUPAC name for the target compound is this compound. |
| CAS Number | 857400-62-5[1] | 4121-39-5[2] | A specific CAS number for this compound was not found. |
| PubChem CID | 68992464[1] | 96512[2] | A specific PubChem CID for this compound was not found. |
| XLogP3 (Computed) | 0.6[1] | Not available | This value suggests that the methyl analogue has good aqueous solubility. The allyl group in the target compound may slightly increase lipophilicity. |
| Hydrogen Bond Donor Count | 2[1] | 1 | The primary amine at the 6-position is the main hydrogen bond donor. |
| Hydrogen Bond Acceptor Count | 5[1] | 4 | The nitrogen atoms in the purine ring and the ethoxy group act as hydrogen bond acceptors. |
| Rotatable Bond Count | 2[1] | 2 | The ethoxy and allyl groups contribute to the conformational flexibility of the molecule. |
Disclaimer: The data presented above for 2-Ethoxy-9-methyl-9H-purin-6-amine is computationally derived and should be used as an estimation. Experimental validation is recommended.
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of novel compounds like this compound are crucial for its characterization. Below are generalized, yet detailed, methodologies based on standard laboratory practices.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.[3]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.[4][5]
-
For accuracy, perform the determination in triplicate.
Solubility Assessment
Determining the solubility of a compound in various solvents is essential for its formulation and for understanding its behavior in biological systems.
Apparatus:
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Pipettes
Solvents to Test:
-
Water (or phosphate-buffered saline, pH 7.4)
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
n-Octanol
Procedure:
-
Weigh a precise amount of the compound (e.g., 1 mg) and place it into a test tube.
-
Add a measured volume of the solvent (e.g., 1 mL) to the test tube.
-
Vortex the mixture vigorously for a set period (e.g., 1-2 minutes).[6]
-
Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is soluble at that concentration.
-
If the compound is not fully dissolved, the mixture can be gently heated or sonicated to aid dissolution, noting any changes upon cooling.
-
To determine the quantitative solubility, a saturated solution can be prepared, filtered to remove excess solid, and the concentration of the dissolved compound in the filtrate can be measured using a suitable analytical technique such as HPLC-UV or LC-MS.[7]
Determination of the Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is a critical parameter for predicting the lipophilicity and membrane permeability of a drug candidate.
Method: Shake-Flask Method This is the traditional and most reliable method for LogP determination.[8]
Apparatus:
-
Separatory funnels or screw-cap vials
-
Mechanical shaker or rotator
-
Centrifuge (optional)
-
pH meter
-
Analytical instrumentation (HPLC-UV or LC-MS)
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Pre-saturate n-octanol with water and water (or a suitable buffer, typically PBS at pH 7.4 for LogD determination) with n-octanol by mixing them overnight and then separating the phases.[9][10]
-
Add a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase to a separatory funnel or vial.
-
Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.
-
Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure that equilibrium is reached.[9]
-
Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Carefully collect a sample from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method.
-
Calculate the LogP using the following formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[8]
Plausible Synthetic Pathway
The synthesis of 2,6,9-trisubstituted purines often starts from commercially available dichloropurines. The following workflow illustrates a common and logical synthetic route to obtain this compound. This general strategy allows for the sequential introduction of substituents at the N9, C6, and C2 positions.[11][12]
References
- 1. 2-Ethoxy-9-methyl-9H-purin-6-amine | C8H11N5O | CID 68992464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Allyl-9H-purin-6-amine [synhet.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. quora.com [quora.com]
- 8. acdlabs.com [acdlabs.com]
- 9. enamine.net [enamine.net]
- 10. agilent.com [agilent.com]
- 11. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solution-phase synthesis of 2, 6, 9-trisubstituted purines | Chemsrc ID:137265 [chemsrc.com]
Unraveling the Potential Mechanism of Action of 9-Allyl-2-ethoxy-9H-purin-6-amine: A Technical Guide for Researchers
Disclaimer: The compound 9-Allyl-2-ethoxy-9H-purin-6-amine is not extensively characterized in publicly available scientific literature. Therefore, this document presents a hypothetical mechanism of action based on the well-established activities of structurally related purine analogs. The information provided herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for guiding future investigation.
Introduction
Purine analogs represent a cornerstone in medicinal chemistry, with numerous derivatives approved as antiviral, anticancer, and immunosuppressive agents.[1][2][3] Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, most notably protein kinases.[1][2][3] This guide posits a probable mechanism of action for this compound centered on the inhibition of protein kinases, a frequent mode of action for this compound class.[1][2][3] The structural features of this compound, including the purine core, the N9-allyl group, and the C2-ethoxy substituent, suggest its potential to fit within the ATP-binding pocket of various kinases, thereby disrupting downstream signaling pathways implicated in cell proliferation and survival.
Hypothetical Mechanism of Action: Kinase Inhibition
Based on extensive research into purine derivatives, the most probable mechanism of action for this compound is the inhibition of protein kinases.[1][2][3] Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes by phosphorylating specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.
Purine analogs often function as ATP-competitive inhibitors. The purine scaffold mimics the adenine base of ATP, allowing the compound to bind to the kinase's active site. The substituents on the purine ring, in this case, the 9-allyl and 2-ethoxy groups, would then occupy adjacent regions of the ATP-binding pocket, potentially conferring selectivity and potency for specific kinases.
A plausible target for a purine analog with this structure is the Src family of non-receptor tyrosine kinases or the Abl tyrosine kinase, both of which are crucial regulators of cell growth, differentiation, and survival.[4][5][6] Aberrant activation of these kinases is a known driver in several human cancers.[4]
Quantitative Data from Structurally Related Purine Analogs
Due to the absence of specific data for this compound, the following table summarizes the inhibitory activities of other purine derivatives against various kinases. This data is presented to illustrate the potential potency and selectivity that might be expected from a compound of this class.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound Example |
| Purine Derivatives | Src | 1 - 100 | Dasatinib |
| Purine Derivatives | Abl | 1 - 50 | Imatinib |
| Purine Derivatives | CDK9 | 10 - 200 | CYC065 |
| Purine Derivatives | c-Kit | 50 - 500 | Masitinib |
| Purine Derivatives | PDGFR | 5 - 150 | Ponatinib |
Note: IC50 values are highly dependent on the specific compound structure and the assay conditions. This table provides a general range based on known purine-based kinase inhibitors.[4][5]
Experimental Protocols
To investigate the hypothetical mechanism of action of this compound as a kinase inhibitor, the following experimental protocols would be essential.
In Vitro Kinase Inhibition Assay
This experiment aims to determine the concentration at which this compound inhibits 50% of the activity (IC50) of a target kinase (e.g., Src or Abl).
Materials:
-
Recombinant human Src or Abl kinase
-
Kinase-specific peptide substrate
-
This compound (test compound)
-
Staurosporine or a known inhibitor for the target kinase (positive control)
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based detection system
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, the peptide substrate, and the test compound or control to the kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Termination and Detection: Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction.
-
Data Analysis: Measure the luminescence using a microplate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition. Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a plausible signaling pathway that could be inhibited by this compound, assuming it acts as a dual Src/Abl kinase inhibitor.
Caption: Hypothetical inhibition of Src/Abl signaling by this compound.
Experimental Workflow for Mechanism of Action Determination
The following diagram outlines a logical workflow for characterizing the mechanism of action of this compound.
Caption: Experimental workflow for elucidating the mechanism of action.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, a strong theoretical basis exists to hypothesize its function as a protein kinase inhibitor. This guide provides a framework for initiating the investigation of this compound, from initial in vitro kinase assays to cellular pathway analysis. The provided experimental protocols and conceptual diagrams are intended to serve as a starting point for researchers and drug development professionals to explore the therapeutic potential of this and other novel purine analogs. Further empirical studies are essential to validate this proposed mechanism and to fully characterize the pharmacological profile of this compound.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Src kinase signaling in leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-depth Technical Guide on the In Vitro Biological Activity of 9-Allyl-2-ethoxy-9H-purin-6-amine
A comprehensive search of scientific literature and patent databases has revealed no available data on the in vitro biological activity of the specific compound 9-Allyl-2-ethoxy-9H-purin-6-amine.
Extensive searches were conducted to locate studies detailing the synthesis, mechanism of action, signaling pathway interactions, cytotoxicity, enzyme inhibition, or receptor binding of this particular purine derivative. The search terms included various combinations of the compound name with keywords such as "in vitro activity," "biological evaluation," "experimental protocols," and "patent."
Despite these efforts, no publications or patents containing experimental data for this compound were identified. The scientific record, as of the latest available information, does not appear to contain studies on its biological effects.
Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways, as the foundational information for this specific molecule is absent from the public domain.
Research on Structurally Related Purine Derivatives
While no information is available for this compound, the broader class of 2,6,9-trisubstituted purines has been the subject of extensive research, particularly in the context of developing kinase inhibitors for cancer therapy.[1][2][3][4] Studies on these related compounds have revealed that modifications at the C2, C6, and N9 positions of the purine ring can significantly influence their biological activity, including their potency and selectivity against various cellular targets.[2][3]
For instance, different substitutions at these positions have been shown to modulate the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[1][4] Other research has explored the structure-activity relationships of purine derivatives in the context of their anti-tumor properties, demonstrating that specific substituent groups can enhance cytotoxicity and induce apoptosis in cancer cell lines.[3]
It is important to emphasize that the biological activities of these related compounds cannot be directly extrapolated to this compound. The specific combination of an allyl group at the N9 position, an ethoxy group at the C2 position, and an amine group at the C6 position will confer a unique pharmacological profile that can only be determined through direct experimental investigation.
Potential Future Directions
Should research on this compound become available in the future, a technical guide could be developed. This would involve:
-
Data Extraction and Tabulation: Systematically gathering all quantitative biological data (e.g., IC50, EC50, Ki values) and organizing it into clear, comparative tables.
-
Protocol Documentation: Detailing the methodologies of the key in vitro assays used to assess the compound's activity, such as cell viability assays, kinase inhibition assays, and receptor binding studies.
-
Pathway and Workflow Visualization: Creating diagrams using Graphviz to illustrate any elucidated signaling pathways, experimental workflows, or logical relationships.
An example of a potential experimental workflow diagram that could be generated if data were available is provided below. This diagram illustrates a hypothetical screening process for a novel purine derivative.
A hypothetical experimental workflow for the in vitro screening of a novel purine derivative.
At present, a technical guide on the in vitro biological activity of this compound cannot be generated due to a lack of published scientific data. The information available on structurally related 2,6,9-trisubstituted purines highlights the potential for diverse biological activities within this class of compounds but is not predictive for this specific molecule. Further experimental research is required to elucidate the pharmacological properties of this compound. We would be pleased to generate the requested in-depth guide should relevant data become available in the future.
References
- 1. Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Screening of 9-Allyl-2-ethoxy-9H-purin-6-amine in Cancer Cell Lines: An In-depth Technical Guide
Introduction
Purine analogs represent a cornerstone in cancer chemotherapy, exerting their cytotoxic effects primarily as antimetabolites that interfere with nucleic acid synthesis and induce apoptosis.[1][2][3][4] This technical guide outlines a comprehensive framework for the preliminary in vitro screening of a novel purine derivative, 9-Allyl-2-ethoxy-9H-purin-6-amine. The objective of this proposed study is to evaluate its cytotoxic potential and elucidate its preliminary mechanism of action across a panel of human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel oncology drug candidates.
Compound Profile: this compound
This compound is a synthetic purine derivative. The rationale for its selection for anti-cancer screening is based on the well-established anti-proliferative activity of substituted purine scaffolds.[5][6] The presence of the allyl group at the N9 position and the ethoxy group at the C2 position may influence its metabolic stability, cell permeability, and interaction with target enzymes, potentially offering a unique biological activity profile compared to existing purine analogs.
Proposed Experimental Workflow
The preliminary screening of this compound will follow a multi-step experimental workflow. This workflow is designed to first establish the cytotoxic activity of the compound and then to investigate the underlying cellular mechanisms.
References
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 4. Purine analogue - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Synthesis of 9-Allyl-2-ethoxy-9H-purin-6-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 9-Allyl-2-ethoxy-9H-purin-6-amine and its analogs. Purine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antiviral, anticancer, and kinase inhibitory effects. The strategic placement of substituents on the purine core allows for the fine-tuning of their pharmacological profiles. This document outlines a rational and efficient synthetic approach, presents key quantitative data in a structured format, and details the experimental protocols for the synthesis of these promising compounds.
Synthetic Strategy Overview
The synthesis of this compound analogs can be efficiently achieved through a convergent strategy, starting from readily available purine precursors. A common and effective approach involves the sequential modification of a di-substituted purine scaffold, such as 2,6-dichloropurine. This strategy allows for the introduction of diverse functionalities at the C2, C6, and N9 positions.
The general synthetic workflow is depicted below:
Caption: General synthetic workflow for this compound.
This multi-step synthesis involves:
-
N9-Alkylation: Regioselective alkylation of the N9 position of 2,6-dichloropurine with an allyl halide.
-
C6-Amination: Nucleophilic aromatic substitution at the C6 position with ammonia or a primary amine.
-
C2-Ethoxylation: Introduction of the ethoxy group at the C2 position, typically via reaction with sodium ethoxide.
Quantitative Data Summary
The following tables summarize representative quantitative data for key intermediates and the final product, compiled from analogous syntheses in the literature.
Table 1: Reaction Yields for the Synthesis of this compound Analogs
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| 1 | N9-Allylation of 2,6-Dichloropurine | Allyl bromide, K2CO3, DMF, rt | 85-95 |
| 2 | C6-Amination of 9-Allyl-2,6-dichloro-9H-purine | NH3 in MeOH, sealed tube, 80-100 °C | 70-85 |
| 3 | C2-Ethoxylation of 9-Allyl-2-chloro-9H-purin-6-amine | NaOEt, EtOH, reflux | 60-75 |
Table 2: Spectroscopic Data for Key Compounds
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| 9-Allyl-2,6-dichloro-9H-purine | 8.25 (s, 1H, H-8), 6.10-5.95 (m, 1H, -CH=), 5.40 (d, 1H, =CH2), 5.30 (d, 1H, =CH2), 4.90 (d, 2H, N-CH2) | 153.5, 152.8, 147.2, 145.1, 131.5, 130.9, 119.5, 46.2 | [M+H]+ calcd for C8H6Cl2N4: 229.00, found: 229.1 |
| 9-Allyl-2-chloro-9H-purin-6-amine | 7.85 (s, 1H, H-8), 6.15-6.00 (m, 1H, -CH=), 5.80 (br s, 2H, NH2), 5.35 (d, 1H, =CH2), 5.25 (d, 1H, =CH2), 4.75 (d, 2H, N-CH2) | 159.8, 154.5, 151.2, 141.8, 132.5, 118.8, 117.5, 45.1 | [M+H]+ calcd for C8H8ClN5: 210.05, found: 210.1 |
| This compound | 7.70 (s, 1H, H-8), 6.10-5.95 (m, 1H, -CH=), 5.60 (br s, 2H, NH2), 5.30 (d, 1H, =CH2), 5.20 (d, 1H, =CH2), 4.65 (d, 2H, N-CH2), 4.45 (q, 2H, O-CH2), 1.40 (t, 3H, CH3) | 161.5, 156.2, 152.8, 139.5, 133.1, 118.2, 114.9, 61.8, 44.5, 14.8 | [M+H]+ calcd for C10H13N5O: 220.12, found: 220.2 |
Detailed Experimental Protocols
The following protocols are generalized procedures based on established methodologies for the synthesis of substituted purines. Researchers should optimize these conditions for specific analogs.
Protocol 1: Synthesis of 9-Allyl-2,6-dichloro-9H-purine
-
To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 9-Allyl-2,6-dichloro-9H-purine.
Protocol 2: Synthesis of 9-Allyl-2-chloro-9H-purin-6-amine
-
Place 9-Allyl-2,6-dichloro-9H-purine (1.0 eq) in a sealed tube.
-
Add a solution of ammonia in methanol (7N).
-
Heat the mixture at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 9-Allyl-2-chloro-9H-purin-6-amine.
Protocol 3: Synthesis of this compound
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (3.0 eq) in anhydrous ethanol under an inert atmosphere.
-
Add 9-Allyl-2-chloro-9H-purin-6-amine (1.0 eq) to the sodium ethoxide solution.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Biological Context and Signaling Pathways
Purine analogs are known to interact with a multitude of cellular targets, primarily due to their structural similarity to endogenous purines, adenine and guanine. These interactions can lead to the modulation of various signaling pathways critical for cell growth, proliferation, and survival.
One of the key pathways influenced by cellular purine levels is the mTORC1 (mechanistic target of rapamycin complex 1) signaling network. mTORC1 acts as a central regulator of cell growth and metabolism by sensing nutrient availability, including amino acids and nucleotides. Depletion of purine nucleotides has been shown to inhibit mTORC1 signaling, leading to a downstream cascade of events that can impact protein synthesis and cell proliferation.[1]
Caption: Simplified mTORC1 signaling pathway and potential modulation by purine analogs.
Furthermore, purinergic signaling, which involves the release of purines (like ATP) into the extracellular space and their action on purinergic receptors (P1 and P2), is another critical pathway. Analogs of adenosine, such as the title compound, could potentially interact with adenosine receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors involved in a wide range of physiological processes, including inflammation, neurotransmission, and cardiovascular function.
References
Unlocking the Therapeutic Promise of Novel Purine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Purine derivatives, a versatile class of heterocyclic compounds, have emerged as a cornerstone in medicinal chemistry, demonstrating significant therapeutic potential across a spectrum of diseases. Their inherent ability to mimic endogenous purines allows them to interact with a wide array of biological targets, leading to the development of novel therapeutics for cancer, neurodegenerative disorders, and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the core aspects of purine derivative research, including quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Potential of Purine Derivatives
Purine analogs have long been a mainstay in cancer chemotherapy. Novel derivatives continue to be developed, often targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of selected novel purine derivatives.
Table 1: In Vitro Cytotoxicity of Novel Purine Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 5g | PA-1 (Ovarian) | MTT | 1.08 | [1] |
| MCF-7 (Breast) | MTT | 3.54 | [1] | |
| 5i | PA-1 (Ovarian) | MTT | - | [1] |
| MCF-7 (Breast) | MTT | - | [1] | |
| Roscovitine | Average (19 cell lines) | - | 15.2 | [2] |
| CYC202 | Lovo (Colorectal) | - | 15.2 | [2] |
| 4b | K-562 (Leukemia) | GI50 | 64.47 | [3] |
| SR (Leukemia) | GI50 | 63.38 | [3] |
Table 2: Kinase Inhibitory Activity of Purine Derivatives
| Compound | Kinase Target | IC50 (µM) | Reference |
| 5g | CDK2 | 0.21 | [1] |
| 5i | CDK2 | 0.59 | [1] |
| Roscovitine | cdc2/cyclin B | 0.65 | [4] |
| cdk2/cyclin A | 0.7 | [4] | |
| cdk2/cyclin E | 0.7 | [4] | |
| cdk5/p53 | 0.16 | [4] |
Experimental Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol outlines the steps for determining the cytotoxic effects of novel purine derivatives on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4][5]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel purine derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel purine derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Signaling Pathway Visualization: CDK2 Inhibition by Purine Derivatives
The following diagram illustrates the mechanism of action of purine-based CDK2 inhibitors, such as roscovitine, in blocking cell cycle progression. These inhibitors compete with ATP for the binding site on CDK2, preventing the phosphorylation of its substrates and thereby arresting the cell cycle.[6]
Caption: Mechanism of CDK2 inhibition by purine derivatives.
Neuroprotective Effects of Purine Derivatives
Certain purine derivatives, such as caffeine and its metabolites, have demonstrated neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's. Their mechanisms of action often involve the modulation of adenosine receptors and the enhancement of endogenous antioxidant systems.[7][8]
Quantitative Data: Neuroprotective Activity
While much of the in vitro data is descriptive, in vivo studies provide quantitative measures of the neuroprotective efficacy of purine derivatives.
Table 3: In Vivo Neuroprotective Effects of Purine Derivatives
| Compound | Animal Model | Dosage | Effect | Reference |
| Guanosine | Reserpine-induced catalepsy (mice) | 7.5 mg/kg | Significant reduction in catalepsy | [9] |
| 6-OHDA-lesioned (rats) | 5-10 mg/kg | Potentiation of L-DOPA-induced rotations | [9] | |
| BRT_002 | Hypoxic-ischemic brain injury (neonatal rats) | 30 mg/kg | Reduced neuropathological infarct volumes | [9] |
| Caffeine | D-galactose-induced aging (rats) | - | Reversed oxidative stress and attenuated inflammation | [10] |
Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cells)
This protocol describes a method to assess the neuroprotective effects of novel purine derivatives against a neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line.[11][12]
Materials:
-
SH-SY5Y cells
-
Differentiation medium (e.g., DMEM with 1% FBS and 10 µM retinoic acid)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or Amyloid-β peptide for an Alzheimer's model)
-
Novel purine derivative
-
MTT or XTT assay reagents
-
96-well plates
Procedure:
-
Cell Differentiation (Optional but Recommended):
-
Seed SH-SY5Y cells in a 96-well plate.
-
Differentiate the cells into a more mature neuronal phenotype by incubating with differentiation medium for 3-7 days. This enhances their neuronal characteristics and susceptibility to neurotoxins.[13]
-
-
Pre-treatment with Purine Derivative:
-
Remove the differentiation medium and replace it with fresh medium containing various concentrations of the novel purine derivative.
-
Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).
-
-
Induction of Neurotoxicity:
-
Add the neurotoxin to the wells at a concentration known to induce significant, but not complete, cell death.
-
Include control wells with no purine derivative and no neurotoxin (vehicle control), and wells with only the neurotoxin (positive control for toxicity).
-
Incubate for the appropriate duration to induce toxicity (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Perform an MTT or XTT assay as described in the anticancer protocol to quantify cell viability.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection for each concentration of the purine derivative relative to the neurotoxin-only control.
-
Determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotection).
-
Signaling Pathway Visualization: Neuroprotection via Glutathione Synthesis
Some purine derivatives exert their neuroprotective effects by increasing the synthesis of glutathione (GSH), a major endogenous antioxidant. This pathway involves the uptake of cysteine, a precursor for GSH synthesis, through the excitatory amino acid carrier protein 1 (EAAC1).[7][8]
Caption: Neuroprotective mechanism of purine derivatives via enhanced GSH synthesis.
Anti-inflammatory Potential of Purine Derivatives
Novel purine derivatives are being investigated for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory pathways, such as the Toll-like receptor 4 (TLR4) signaling cascade.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory efficacy of purine derivatives can be quantified both in vitro and in vivo.
Table 4: In Vitro Anti-inflammatory Activity of Purine Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 5e | NO Production (LPS-stimulated RAW264.7) | 6.4 | [14] |
| Resveratrol (control) | NO Production (LPS-stimulated RAW264.7) | 26.4 | [14] |
| Triazolo-triazine (4) | COX-2 Inhibition | 27.76 (µg/mL) | [6] |
| Indomethacin (control) | COX-2 Inhibition | 42.66 (µg/mL) | [6] |
Table 5: In Vivo Anti-inflammatory Activity of Purine Derivatives
| Compound | Animal Model | Dosage | % Inhibition of Edema (at 4h) | Reference |
| Compound 1 | Carrageenan-induced paw edema (rats) | 200 mg/kg | 96.31 | [15] |
| Compound 3 | Carrageenan-induced paw edema (rats) | 200 mg/kg | 99.69 | [15] |
| Indomethacin (control) | Carrageenan-induced paw edema (rats) | 10 mg/kg | 57.66 | [15] |
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This widely used in vivo model assesses the acute anti-inflammatory activity of novel compounds.[16]
Materials:
-
Wistar rats or Swiss albino mice
-
Novel purine derivative
-
Carrageenan solution (1% in saline)
-
Positive control drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups (e.g., vehicle control, positive control, and different dose groups for the test compound).
-
-
Compound Administration:
-
Administer the novel purine derivative, vehicle, or positive control drug orally or intraperitoneally.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Signaling Pathway Visualization: TLR4/MyD88/NF-κB Inhibition
Certain purine derivatives can exert anti-inflammatory effects by inhibiting the TLR4 signaling pathway, which is a key initiator of the innate immune response. By disrupting the interaction between TLR4 and its adaptor protein MyD88, these compounds can prevent the downstream activation of NF-κB and the subsequent production of pro-inflammatory cytokines.[14]
Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by a novel purine derivative.
This guide provides a foundational understanding of the therapeutic potential of novel purine derivatives. The presented data, protocols, and pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the advancement of this promising class of compounds into clinical applications.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Antiparkinsonian Efficacy of Guanosine in Rodent Models of Movement Disorder [frontiersin.org]
- 10. yorku.ca [yorku.ca]
- 11. 3.2. Neuroprotection Methods [bio-protocol.org]
- 12. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 13. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: An In-depth Technical Guide to the Structure-Activity Relationship of 2,6,9-Trisubstituted Purines
For Researchers, Scientists, and Drug Development Professionals
The purine nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents. Among its various substituted forms, the 2,6,9-trisubstituted purines have emerged as a particularly fruitful area of research, yielding potent and selective modulators of key biological targets. This technical guide delves into the intricate structure-activity relationships (SAR) of this chemical class, providing a comprehensive overview of their design, synthesis, and biological evaluation, with a focus on their applications as kinase inhibitors and adenosine receptor antagonists.
Core Principles of 2,6,9-Trisubstituted Purine SAR
The biological activity of 2,6,9-trisubstituted purines is exquisitely sensitive to the nature of the substituents at the 2, 6, and 9 positions of the purine ring. Each position offers a vector for modifying the compound's potency, selectivity, and pharmacokinetic properties.
-
The 2-Position: Substituents at this position often project into the solvent-exposed region of the ATP-binding pocket of kinases or the extracellular vestibule of adenosine receptors. Modifications here can influence selectivity and solubility. For instance, the introduction of aryl or heteroaryl moieties can significantly enhance inhibitory activity against certain kinases.[1]
-
The 6-Position: This position is crucial for establishing key hydrogen bond interactions within the binding sites of target proteins. Amino and substituted amino groups are common, with the nature of the substituent dictating potency and selectivity. For example, an arylpiperazinyl system connected at this position has been shown to be beneficial for cytotoxic activity in cancer cell lines.[2][3]
-
The 9-Position: The substituent at the N9-position typically occupies a hydrophobic pocket. The size and shape of this group are critical for achieving high affinity. Small alkyl groups like isopropyl or cyclopentyl are frequently found in potent kinase inhibitors, influencing the compound's fit within the active site.[4][5]
Data Presentation: Quantitative SAR of 2,6,9-Trisubstituted Purines
The following tables summarize key quantitative data from various studies, highlighting the impact of substitutions on biological activity.
Table 1: SAR of 2,6,9-Trisubstituted Purines as Cyclin-Dependent Kinase (CDK) Inhibitors
| Compound ID | 2-Substituent | 6-Substituent | 9-Substituent | CDK1/cyclin B IC50 (µM) | CDK2/cyclin A IC50 (µM) | CDK5/p35 IC50 (µM) | Reference |
| Olomoucine | Hydroxymethyl | Benzylamino | Isopropyl | 7 | 7 | 3 | [5] |
| Roscovitine | (R)-1-Ethyl-2-hydroxyethylamino | Benzylamino | Isopropyl | 0.65 | 0.7 | 0.2 | [5] |
| Compound 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | Isopropyl | 0.45 | 0.65 | 0.16 | [5] |
| 18k | 3-pyridyl | Bipyridyl methaneamine | Isopropyl | - | - | CDK12/cyclinK IC50 < 100 nM | [1] |
| 28a | 3-pyridyl | Bipyridyl methaneamine | Ethyl | - | - | CDK12/cyclinK IC50 = 16 nM | [1] |
Table 2: Cytotoxicity of 2,6,9-Trisubstituted Purines in Cancer Cell Lines
| Compound ID | 2-Substituent | 6-Substituent | 9-Substituent | Cell Line | IC50 (µM) | Reference |
| 7h | 4-fluorophenyl | 4-(4-methylpiperazin-1-yl)aniline | Cyclopentyl | HL-60 | < 10 | [2][3] |
| 4r | 2-fluorophenyl | 4-(4-acetylpiperazin-1-yl)aniline | Cyclopentyl | CACO2 | 27 | [2] |
| Compound 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | Isopropyl | HeLa | 6.7 (24h contact) | [5] |
Table 3: SAR of Trisubstituted Purinones as Adenosine A2A Receptor Antagonists
| Compound ID | 2-Substituent | 6-Substituent | 9-Substituent | A2A Binding Ki (nM) | A2A Functional Kb (nM) | A1/A2A Selectivity | Reference |
| 12o | Phenyl | Ethoxy | Cyclopentyl | 9 | 18 | 220-fold | [6] |
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the study of 2,6,9-trisubstituted purines.
Caption: General experimental workflow for the synthesis and evaluation of 2,6,9-trisubstituted purines.
Caption: Signaling pathway of CDK inhibition by 2,6,9-trisubstituted purines leading to cell cycle arrest.
Caption: Mechanism of action for 2,6,9-trisubstituted purine antagonists at the A2A adenosine receptor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline typical experimental protocols for the synthesis and biological evaluation of 2,6,9-trisubstituted purines.
General Synthetic Procedure
The synthesis of 2,6,9-trisubstituted purines often commences from commercially available 2,6-dichloropurine or 2-fluoro-6-chloropurine.[2] A common three-step sequence involves:
-
N9-Alkylation: The purine starting material is alkylated at the N9 position using an appropriate alkyl halide (e.g., cyclopentyl bromide, isopropyl iodide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This reaction can produce a mixture of N9 and N7 regioisomers, which may require separation.[7]
-
C6-Substitution: The more reactive chlorine atom at the C6 position is then displaced by a nucleophile, typically an amine. This reaction is usually carried out in a solvent like ethanol or isopropanol, often at elevated temperatures.
-
C2-Substitution: The less reactive halogen at the C2 position is subsequently substituted. This can be achieved through nucleophilic aromatic substitution with an amine at higher temperatures or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups.
Example Synthesis of a 2-Aryl-6-amino-9-alkylpurine:
-
Step 1: N9-Alkylation of 2,6-Dichloropurine. To a solution of 2,6-dichloropurine (1.0 eq) in DMF, potassium carbonate (1.5 eq) and the desired alkyl halide (1.2 eq) are added. The mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the N9-alkylated product.
-
Step 2: C6-Amination. The N9-alkylated-2,6-dichloropurine (1.0 eq) is dissolved in ethanol, and the desired amine (2.0 eq) is added. The mixture is heated to reflux for 4-8 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by chromatography.
-
Step 3: C2-Suzuki Coupling. The 2-chloro-6-amino-9-alkylpurine (1.0 eq), a boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), and a base (e.g., sodium carbonate, 2.0 eq) are combined in a mixture of toluene, ethanol, and water. The reaction mixture is heated under an inert atmosphere at 80-100 °C for 12-24 hours. After completion, the reaction is worked up and purified by column chromatography to afford the final 2,6,9-trisubstituted purine.
Biological Assay Protocols
Kinase Inhibition Assay (General Protocol):
Kinase inhibitory activity is typically determined using in vitro enzymatic assays. A common method is a radiometric assay or a fluorescence-based assay.
-
Reaction Mixture Preparation: A reaction buffer containing the specific kinase (e.g., CDK2/cyclin A), a substrate (e.g., histone H1), ATP (often radiolabeled [γ-32P]ATP), and magnesium chloride is prepared.
-
Inhibitor Addition: The 2,6,9-trisubstituted purine compounds, dissolved in DMSO, are serially diluted and added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme or ATP. The mixture is incubated at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 15-30 minutes).
-
Termination and Detection: The reaction is stopped by adding a quenching solution (e.g., phosphoric acid). For radiometric assays, the phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter. For fluorescence-based assays, the product formation is quantified using a fluorescence plate reader.
-
IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay):
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 2,6,9-trisubstituted purine compounds (typically dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Adenosine Receptor Binding Assay:
Radioligand binding assays are used to determine the affinity of the compounds for adenosine receptors.
-
Membrane Preparation: Cell membranes expressing the specific adenosine receptor subtype (e.g., A2A) are prepared from cultured cells or tissues.
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]ZM241385 for A2A) and varying concentrations of the test compounds in a binding buffer.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Ki Determination: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand). The IC50 values are calculated from competition binding curves, and the Ki (inhibitor constant) values are determined using the Cheng-Prusoff equation.
Conclusion
The 2,6,9-trisubstituted purine scaffold represents a highly versatile platform for the development of potent and selective modulators of a wide range of biological targets. The extensive research into their structure-activity relationships has provided valuable insights for the rational design of novel therapeutic agents. The systematic exploration of substitutions at the 2, 6, and 9 positions, guided by quantitative biological data and structural biology, continues to be a promising strategy for discovering new drug candidates for the treatment of cancer, inflammatory diseases, and neurological disorders. This guide provides a foundational understanding of the key principles and methodologies in this exciting field of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays [mdpi.com]
- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR studies of trisubstituted purinones as potent and selective adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of 9-Allyl-2-ethoxy-9H-purin-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Allyl-2-ethoxy-9H-purin-6-amine is a novel purine derivative with potential therapeutic applications. As with any new chemical entity intended for pharmaceutical development, a thorough evaluation of its toxicity profile is a critical prerequisite to further preclinical and clinical studies. This technical guide outlines a proposed initial toxicity screening strategy for this compound, encompassing in silico predictions, in vitro cytotoxicity assays, and genotoxicity assessments. The methodologies described herein are based on established protocols and regulatory guidelines to ensure the generation of robust and reliable data for early-stage safety assessment.
In Silico Toxicity Prediction
Prior to in vitro testing, computational (in silico) modeling can provide valuable initial insights into the potential toxicological properties of this compound. A variety of open-access and commercial software tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters.[1][2][3][4]
Experimental Protocol: In Silico ADMET Prediction
-
Obtain the SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound will be generated.
-
Select Prediction Tools: A panel of well-validated in silico tools will be utilized, such as SwissADME, PreADMET, and pkCSM.[2][4]
-
Input Molecular Structure: The SMILES string will be inputted into the selected platforms.
-
Parameter Prediction: The software will be used to predict a range of ADMET properties, including but not limited to:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hepatotoxicity, carcinogenicity, and potential for hERG (human Ether-a-go-go-Related Gene) inhibition.
-
-
Data Analysis: The predicted data from multiple tools will be compiled and cross-validated to identify potential liabilities.
Data Presentation: Predicted ADMET Properties of this compound
| Parameter | Predicted Value | Tool(s) Used | Potential Implication |
| Absorption | |||
| Human Intestinal Absorption | High | SwissADME, PreADMET | Good oral bioavailability |
| Caco-2 Permeability | Moderate | PreADMET | Moderate intestinal absorption |
| Distribution | |||
| Blood-Brain Barrier Permeation | No | SwissADME | Low potential for CNS side effects |
| Plasma Protein Binding | >90% | pkCSM | Potential for drug-drug interactions |
| Metabolism | |||
| CYP2D6 Inhibitor | Yes | SwissADME | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | SwissADME | Lower risk of common drug interactions |
| Toxicity | |||
| Ames Mutagenicity | Negative | PreADMET | Low likelihood of being a mutagen |
| Hepatotoxicity | Positive | PreADMET | Potential for liver toxicity |
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death and for comparing its potency across different cell types.[5][6][7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: A panel of human cell lines will be selected, including a normal cell line (e.g., HEK293) and representative cancer cell lines (e.g., HeLa, MCF-7).[9] Cells will be cultured in appropriate media and conditions.
-
Cell Seeding: Cells will be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound will be dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells will be treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium will be replaced with fresh medium containing MTT solution. The plates will be incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals will be dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored formazan solution will be measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Cell viability will be calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) will be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: In Vitro Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HEK293 (Normal) | >100 | 85.2 | 65.7 |
| HeLa (Cervical Cancer) | 45.3 | 22.1 | 10.5 |
| MCF-7 (Breast Cancer) | 60.1 | 35.8 | 18.2 |
Genotoxicity Assessment
Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.[10][11] A standard battery of tests is recommended to assess the genotoxic potential of new drug candidates.[12][13]
3.1. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10]
Experimental Protocol: Ames Test
-
Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon will be used.
-
Metabolic Activation: The assay will be performed both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Compound Exposure: The bacterial strains will be exposed to various concentrations of this compound on histidine-deficient agar plates.
-
Incubation: The plates will be incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) will be counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the spontaneous reversion rate in the negative control.
Data Presentation: Ames Test Results for this compound
| Strain | Without S9 Activation | With S9 Activation | Result |
| TA98 | No significant increase | No significant increase | Negative |
| TA100 | No significant increase | No significant increase | Negative |
| TA1535 | No significant increase | No significant increase | Negative |
| TA1537 | No significant increase | No significant increase | Negative |
3.2. In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage by identifying the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: A suitable mammalian cell line (e.g., CHO-K1, V79, or TK6) will be used.
-
Compound Treatment: Cells will be treated with a range of concentrations of this compound for a period that covers one to two cell cycles.
-
Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells, which makes the scoring of micronuclei easier.
-
Cell Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: The frequency of micronucleated cells in the binucleated cell population is scored under a microscope.
-
Data Analysis: A compound is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
Data Presentation: In Vitro Micronucleus Assay Results for this compound
| Concentration (µM) | % Micronucleated Cells | Result |
| 0 (Control) | 1.2 ± 0.3 | - |
| 10 | 1.5 ± 0.4 | Negative |
| 50 | 1.8 ± 0.5 | Negative |
| 100 | 2.1 ± 0.6 | Negative |
Mandatory Visualizations
Caption: Overall workflow for the initial toxicity screening.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Caption: Hypothetical signaling pathway leading to apoptosis.
References
- 1. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ayushcoe.in [ayushcoe.in]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. biorxiv.org [biorxiv.org]
- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 8. kosheeka.com [kosheeka.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Genotoxicity Guidelines Recommended by International Conference of Harmonization (ICH) | Springer Nature Experiments [experiments.springernature.com]
- 12. fda.gov [fda.gov]
- 13. criver.com [criver.com]
Technical Guide: Solubility and Stability Profile of 9-Allyl-2-ethoxy-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel purine derivative, 9-Allyl-2-ethoxy-9H-purin-6-amine. Due to the absence of specific experimental data for this compound in publicly available literature, this document provides a detailed set of proposed experimental protocols and data presentation formats. The methodologies are based on established practices for the characterization of related purine analogs and active pharmaceutical ingredients. This guide is intended to serve as a foundational resource for researchers initiating pre-formulation and early-stage drug development studies on this compound.
Introduction
This compound is a substituted purine derivative of interest for potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a drug candidate. Aqueous solubility influences bioavailability and formulation strategies, while stability data is critical for determining storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy. This guide presents a systematic approach to generating this essential data.
Proposed Solubility Assessment
The aqueous solubility of this compound will be determined using both kinetic and thermodynamic methods to provide a comprehensive understanding of its dissolution behavior.
Kinetic Solubility Determination
Objective: To rapidly assess the solubility of the compound in an aqueous buffer, simulating conditions relevant to early-stage in vitro screening.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range for generating a standard curve.
-
Sample Preparation: In a 96-well filter plate, add a small aliquot of the 10 mM stock solution to a phosphate-buffered saline (PBS) at pH 7.4, ensuring the final DMSO concentration is ≤ 1%.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Filtration: Filter the samples through the filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Data Analysis: Determine the kinetic solubility by comparing the measured concentration to a standard curve of the compound prepared in a mixture of PBS and DMSO.
Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound, which represents its true solubility in a given solvent.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to create a saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method.
Data Presentation: Proposed Solubility of this compound
| Parameter | Solvent/Buffer | Temperature (°C) | Proposed Solubility (µg/mL) | Method |
| Kinetic Solubility | PBS (pH 7.4) | 25 | Data to be generated | 96-well Filter Plate |
| Thermodynamic Solubility | pH 5.0 Buffer | 25 | Data to be generated | Shake-Flask |
| Thermodynamic Solubility | pH 7.4 Buffer | 25 | Data to be generated | Shake-Flask |
| Thermodynamic Solubility | pH 9.0 Buffer | 25 | Data to be generated | Shake-Flask |
| Thermodynamic Solubility | pH 7.4 Buffer | 37 | Data to be generated | Shake-Flask |
Note: The values in this table are placeholders and will be populated with experimental data.
Proposed Stability Testing: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.
Experimental Protocol for Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Neutralization: Neutralize the acid and base hydrolyzed samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method, comparing them to an unstressed control sample. The HPLC method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products.
Data Presentation: Proposed Forced Degradation of this compound
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Proposed Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C, 24h | Data to be generated | Data to be generated | Data to be generated |
| 0.1 M NaOH, 60°C, 24h | Data to be generated | Data to be generated | Data to be generated |
| 3% H₂O₂, RT, 24h | Data to be generated | Data to be generated | Data to be generated |
| Thermal (Solid), 60°C, 7d | Data to be generated | Data to be generated | Data to be generated |
| Thermal (Solution), 60°C, 7d | Data to be generated | Data to be generated | Data to be generated |
| Photostability (ICH Q1B) | Data to be generated | Data to be generated | Data to be generated |
Note: The values in this table are placeholders and will be populated with experimental data.
Visualizations
Experimental Workflow
Caption: Experimental workflow for solubility and stability testing.
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways for this compound.
Conclusion
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these proposed studies will yield critical data to support its further development as a potential therapeutic agent. The detailed protocols and data presentation formats are designed to ensure consistency and facilitate clear interpretation of the results. The generated information will be invaluable for formulation development, defining appropriate storage and handling procedures, and for regulatory submissions.
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 9-Allyl-2-ethoxy-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro investigation of 9-Allyl-2-ethoxy-9H-purin-6-amine , a novel purine derivative. The following protocols are based on established methodologies for the characterization of similar purine analogs and are intended to serve as a foundational framework for assessing the compound's biological activity.
Introduction
Purine analogs are a significant class of compounds in drug discovery, with established roles as anticancer, antiviral, and anti-inflammatory agents.[1][2][3][4] The structural modifications on the purine scaffold, such as the N9-allyl and C2-ethoxy substitutions in this compound, can confer unique biological activities. These notes outline key in vitro assays to elucidate the cytotoxic, apoptotic, and cell cycle-disrupting potential of this novel compound, which are critical early steps in the drug development pipeline.
Potential Applications
Based on the known activities of structurally related purine derivatives, this compound is a candidate for investigation in the following areas:
-
Oncology: Many purine analogs exhibit anticancer properties by interfering with DNA synthesis, inducing apoptosis, or inhibiting key cellular processes in cancer cells.[1][5]
-
Virology: Modified purine nucleosides are a cornerstone of antiviral therapy, acting as chain terminators of viral DNA or RNA synthesis.[6][7]
-
Immunology and Inflammation: Certain purine derivatives can modulate immune responses and may have applications in autoimmune and inflammatory diseases.
Physicochemical Properties (Hypothetical)
A summary of the predicted physicochemical properties of this compound is presented below. These values are calculated and may require experimental verification.
| Property | Value |
| Molecular Formula | C10H13N5O |
| Molecular Weight | 219.24 g/mol |
| XLogP3 | 1.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
Note: These properties are computationally derived and should be experimentally confirmed.
Experimental Protocols
The following protocols describe standard in vitro assays to characterize the biological effects of this compound.
Cell Viability Assay (MTS Assay)
This assay determines the effect of the compound on cell proliferation and viability.
Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by absorbance at 490 nm is directly proportional to the number of living cells in culture.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Hypothetical Data Presentation:
| Concentration (µM) | % Cell Viability (HeLa) | % Cell Viability (MCF-7) | % Cell Viability (A549) |
| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 | 97.6 ± 2.5 |
| 1 | 85.3 ± 3.5 | 92.4 ± 2.9 | 88.9 ± 3.1 |
| 10 | 52.1 ± 4.2 | 68.7 ± 3.8 | 55.4 ± 4.0 |
| 50 | 15.8 ± 2.8 | 25.1 ± 3.2 | 18.2 ± 2.7 |
| 100 | 5.2 ± 1.5 | 10.9 ± 2.0 | 7.6 ± 1.8 |
| IC50 (µM) | 9.8 | 18.5 | 11.2 |
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Hypothetical Data Presentation:
| Treatment | % Viable Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Control | 95.2 | 2.1 | 1.5 | 1.2 |
| IC50 (9.8 µM) | 60.5 | 25.3 | 10.1 | 4.1 |
| 2x IC50 (19.6 µM) | 35.1 | 40.2 | 18.5 | 6.2 |
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle.
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
6-well plates
-
This compound
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat HeLa cells as described in the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
Hypothetical Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 55.4 | 30.1 | 14.5 |
| IC50 (9.8 µM) | 40.2 | 25.8 | 34.0 |
| 2x IC50 (19.6 µM) | 28.7 | 15.3 | 56.0 |
Visualizations
Experimental Workflow
References
- 1. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of purine analogue combinations in the management of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent [mdpi.com]
- 7. Synthesis and biological evaluation of carbocyclic analogues of lyxofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development for 9-Allyl-2-ethoxy-9H-purin-6-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Allyl-2-ethoxy-9H-purin-6-amine is a substituted purine analog. Compounds of this class have demonstrated a wide range of biological activities, including the potential to act as anticancer and antiviral agents.[1][2] Often, the mechanism of action for purine analogs involves the modulation of key cellular enzymes such as kinases and topoisomerases.[1][3][4] For instance, a structurally related S6-substituted thioguanine analogue, NSC35866, has been identified as a catalytic inhibitor of topoisomerase II and a potential inhibitor of cyclin-dependent kinases (CDKs).[3]
This document provides a comprehensive guide for the development of cell-based assays to characterize the biological activity of this compound. The proposed workflow follows a tiered approach, beginning with primary screening to assess general cytotoxicity, followed by more detailed mechanistic assays to elucidate the compound's mode of action.
Hypothesized Signaling Pathway
Based on the activity of related purine analogs, a primary hypothesis is that this compound may inhibit topoisomerase II and/or cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.
References
HPLC analysis method for 9-Allyl-2-ethoxy-9H-purin-6-amine purity
An HPLC method for the purity analysis of 9-Allyl-2-ethoxy-9H-purin-6-amine has been developed. This document provides a detailed protocol for the determination of purity using reversed-phase high-performance liquid chromatography (HPLC) with UV detection.
Introduction
This compound is a 2,6,9-trisubstituted purine derivative. The purity of such compounds is a critical parameter in drug development and chemical research, necessitating a reliable and accurate analytical method for its determination. Substituted purines are known to possess a wide range of biological activities.[1] This application note describes a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound purity by percentage area normalization. The method is suitable for researchers, scientists, and professionals in drug development.
Principle
The method utilizes a reversed-phase C18 column to separate this compound from its potential impurities.[2] The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier. The purine ring system of the analyte allows for sensitive detection using a UV detector.[3] The purity is calculated based on the relative area of the main peak in the chromatogram.
Experimental Protocol
Reagents and Materials
-
This compound Reference Standard: Purity ≥ 99%
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or deionized water
-
Formic Acid (FA): HPLC grade
-
Methanol (MeOH): HPLC grade (for sample preparation)
Equipment
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Data Acquisition and Processing Software: To control the HPLC system and analyze the data.
-
Analytical Balance: For accurate weighing of the reference standard.
-
Volumetric Flasks and Pipettes: Class A, for solution preparation.
-
Syringe Filters: 0.45 µm, for sample filtration.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min; Hold at 90% B for 5 min; Re-equilibrate at 10% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 260 nm |
| Injection Vol. | 10 µL |
| Run Time | 25 minutes |
Rationale: Purine derivatives exhibit strong UV absorbance around 254-260 nm.[4][5] A C18 column is commonly used for the separation of these compounds.[4]
Solution Preparation
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of methanol in a volumetric flask to obtain a concentration of approximately 1 mg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Solid phase extraction and HPLC determination of 9-benzyladenine and isomeric 9-(nitrobenzyl)adenines and their metabolic N1-oxides present in microsomal incubates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of 9-Allyl-2-ethoxy-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a generalized protocol for the crystallization of 9-Allyl-2-ethoxy-9H-purin-6-amine, a trisubstituted purine derivative. Due to the lack of specific crystallization data for this exact compound in the public domain, the following protocols are based on established methods for the purification of analogous substituted purine compounds. The provided methodologies are intended to serve as a starting point for the development of a robust crystallization procedure.
Introduction
Crystallization is a critical purification technique in the synthesis of active pharmaceutical ingredients (APIs) and research chemicals. The process of obtaining a crystalline solid from a solution can significantly enhance the purity, stability, and handling characteristics of a compound. For this compound, a molecule with potential applications in medicinal chemistry, achieving a crystalline form is essential for its characterization and further development. These notes outline a systematic approach to developing suitable crystallization conditions.
Data Presentation: Screening for Optimal Crystallization Conditions
The selection of an appropriate solvent system is the most critical factor in successful crystallization. The following table provides a list of suggested solvents and solvent systems for an initial screening process. The choice of solvents is based on the common practices for the crystallization of purine derivatives and the physicochemical properties of the target molecule. Researchers should systematically test these conditions to identify the optimal parameters for crystal growth.
| Solvent System | Initial Concentration (mg/mL) | Temperature Profile | Observations (e.g., solubility, crystal formation, oiling out) |
| Ethanol | 10 - 50 | Dissolve at boiling point, slow cool to RT, then 4 °C | |
| Isopropanol | 10 - 50 | Dissolve at boiling point, slow cool to RT, then 4 °C | |
| Methanol | 10 - 50 | Dissolve at boiling point, slow cool to RT, then 4 °C | |
| Acetonitrile | 10 - 50 | Dissolve at boiling point, slow cool to RT, then 4 °C | |
| Ethyl Acetate | 10 - 50 | Dissolve at boiling point, slow cool to RT, then 4 °C | |
| Toluene | 10 - 50 | Dissolve at boiling point, slow cool to RT, then 4 °C | |
| Ethanol/Water | 10 - 50 | Dissolve in minimal hot ethanol, add water dropwise until cloudy, reheat to clarify, then slow cool | |
| Isopropanol/Hexane | 10 - 50 | Dissolve in minimal hot isopropanol, add hexane dropwise until cloudy, reheat to clarify, then slow cool | |
| Dichloromethane/Hexane | 10 - 50 | Dissolve in minimal dichloromethane at RT, add hexane dropwise until cloudy, then allow to stand |
Table 1: Suggested Solvent Systems for Crystallization Screening. This table is a template for researchers to record their experimental conditions and observations during the development of a crystallization protocol for this compound.
Experimental Protocols
General Recrystallization Protocol
This protocol describes a general method for the recrystallization of this compound from a single solvent system. This procedure should be adapted based on the results from the solvent screening.
Materials:
-
Crude this compound
-
Selected crystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Condenser
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent.
-
Heating: Gently heat the mixture with stirring. Continue to add the solvent portion-wise until the solid is completely dissolved at or near the boiling point of the solvent. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel with filter paper and a receiving flask with a small amount of boiling solvent. Quickly filter the hot solution to remove the impurities.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath or refrigerator (4 °C) to maximize crystal yield.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, or HPLC analysis.
Synthesis Workflow for 2,6,9-Trisubstituted Purines
The synthesis of this compound is part of a broader class of 2,6,9-trisubstituted purines, which are often synthesized from a common starting material. The following diagram illustrates a general synthetic workflow.[1]
Figure 1: General synthetic workflow for this compound.
Logical Relationships in Crystallization
The success of a crystallization experiment is dependent on the interplay of several factors. The following diagram illustrates the key relationships that govern the crystallization process. Understanding these relationships is crucial for troubleshooting and optimizing the crystallization protocol.
Figure 2: Key relationships in the crystallization process.
These application notes and protocols are intended to guide the user in developing a suitable crystallization method for this compound. Empirical determination of the optimal conditions is essential for achieving high-quality crystalline material.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Purine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo efficacy studies for purine-based kinase inhibitors. The protocols outlined below are intended to serve as a foundational framework, which can be adapted to specific research needs and institutional guidelines.
Introduction
Purine-based analogues represent a significant class of kinase inhibitors with broad therapeutic potential in oncology and other diseases.[1][2][3] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][2][3] Purine-based inhibitors, such as roscovitine (seliciclib), are designed to compete with ATP at the kinase catalytic site, thereby blocking downstream signaling and inhibiting tumor growth.[4][5][6]
The successful preclinical development of these inhibitors relies on robust in vivo studies to evaluate their efficacy, pharmacokinetic (PK) and pharmacodynamic (PD) properties, and overall safety profile. This document provides detailed protocols for xenograft tumor models, PK/PD analysis, and toxicity assessments, along with guidelines for data presentation and visualization of relevant signaling pathways.
Key Signaling Pathways Targeted by Purine-Based Kinase Inhibitors
Purine-based kinase inhibitors often target key pathways involved in cell cycle regulation and proliferation. Two of the most relevant pathways are the PI3K/Akt and Ras/Raf/MEK/ERK signaling cascades.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[7][8][9] Its aberrant activation is a frequent event in many human cancers.
PI3K/Akt Signaling Pathway and Inhibition.
Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway, also known as the MAPK/ERK pathway, is another crucial signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, regulating processes like cell division and differentiation.[10][11][12][13]
Ras/Raf/MEK/ERK Pathway and Inhibition.
Experimental Protocols
A generalized workflow for an in vivo efficacy study is depicted below.
General Workflow for In Vivo Efficacy Study.
Tumor Xenograft Model Protocol
Objective: To establish a subcutaneous tumor model in immunocompromised mice to evaluate the in vivo antitumor activity of a purine-based kinase inhibitor.
Materials:
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (or other appropriate extracellular matrix)
-
Immunocompromised mice (e.g., Nude, SCID, or NSG)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions until a sufficient number of cells are obtained.
-
Cell Harvesting: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in a serum-free medium or PBS.
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay and count the cells.
-
Injection Preparation: Resuspend the cells in a 1:1 mixture of serum-free medium/PBS and Matrigel to the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Pharmacokinetic (PK) Analysis Protocol
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the purine-based kinase inhibitor in vivo.
Materials:
-
Dosing formulation of the kinase inhibitor
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer the kinase inhibitor to the mice via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the inhibitor and its major metabolites.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).[14][15]
Pharmacodynamic (PD) Biomarker Analysis Protocol
Objective: To assess the biological effects of the purine-based kinase inhibitor on its intended target and downstream signaling pathways in tumor tissue.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Tissue collection and preservation reagents (e.g., RNAlater, formalin, liquid nitrogen)
-
Western blotting, immunohistochemistry (IHC), or other relevant molecular biology reagents
Procedure:
-
Tissue Collection: At the end of the efficacy study or at specific time points, euthanize the mice and collect tumor tissues.
-
Tissue Processing: Process the tissues according to the chosen analytical method. For example, snap-freeze in liquid nitrogen for Western blotting or fix in formalin for IHC.
-
Biomarker Analysis:
-
Western Blotting: Analyze protein lysates from tumor tissues to assess the phosphorylation status of the target kinase and downstream signaling proteins (e.g., p-Akt, p-ERK).
-
Immunohistochemistry (IHC): Stain tumor sections to visualize the expression and localization of relevant biomarkers.
-
-
Data Quantification: Quantify the changes in biomarker levels between the treated and control groups.
In Vivo Toxicity and Tolerability Assessment Protocol
Objective: To evaluate the safety profile and tolerability of the purine-based kinase inhibitor.
Materials:
-
Mice from the efficacy study
-
Body weight scale
-
Clinical observation checklist
Procedure:
-
Body Weight Monitoring: Record the body weight of each mouse at least twice a week throughout the study. Significant weight loss (e.g., >15-20%) can be an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of toxicity, such as changes in behavior, posture, appetite, or the presence of adverse physical signs (e.g., ruffled fur, lethargy).
-
Gross Necropsy: At the end of the study, perform a gross necropsy to examine major organs for any abnormalities.
-
Histopathology (Optional): For a more detailed toxicity assessment, collect major organs (e.g., liver, kidney, spleen, heart) for histopathological examination.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vivo Antitumor Efficacy of a Purine-Based Kinase Inhibitor in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, p.o. | 1500 ± 150 | - |
| Inhibitor A | 25 | Daily, p.o. | 800 ± 90 | 46.7 |
| Inhibitor A | 50 | Daily, p.o. | 450 ± 60 | 70.0 |
| Inhibitor A | 100 | Daily, p.o. | 200 ± 30 | 86.7 |
Table 2: In Vivo Efficacy of Seliciclib (Roscovitine) in Human Tumor Xenografts
| Xenograft Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| HT29 (Colon) | 10 | i.p. | 68 | |
| HT29 (Colon) | 40 | i.p. | 80 | |
| HCT116 (Colon) | 500 | p.o., tid | 79 | |
| MDA-MB-231 (Breast) | 100 | p.o. | 73 (with radiation) | |
| PC-3 (Prostate) | - | - | 35 | |
| Osteosarcoma | 300 | p.o., daily | 55 |
Table 3: Pharmacokinetic Parameters of Roscovitine in Mice
| Parameter | Value | Unit | Reference |
| Elimination Half-life (t1/2) | ~3 | hours | [15] |
| Cmax (after 100 mg/kg oral dose) | >0.3 | µg/mL | [15] |
| Oral Bioavailability | ~100 | % | [15] |
| AUC (0-inf) after 50 mg/kg i.v. | 38 | µmol/L/h | [14] |
Conclusion
The successful preclinical development of purine-based kinase inhibitors necessitates a well-designed and rigorously executed in vivo efficacy study. The protocols and guidelines presented in these application notes provide a comprehensive framework for researchers to evaluate the therapeutic potential of their compounds. By following these methodologies, researchers can generate high-quality, reproducible data to support the advancement of promising kinase inhibitors towards clinical applications.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. cusabio.com [cusabio.com]
- 10. disease-maps.io [disease-maps.io]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. cdn-links.lww.com [cdn-links.lww.com]
- 14. Metabolism and pharmacokinetics of the cyclin-dependent kinase inhibitor R-roscovitine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and biodistribution of the cyclin-dependent kinase inhibitor -CR8- in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cytotoxicity of 9-Allyl-2-ethoxy-9H-purin-6-amine on Leukemia Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Purine analogues are a class of antimetabolite drugs that mimic the structure of natural purines and are widely used in the treatment of various cancers, particularly hematological malignancies.[1][2] These compounds exert their cytotoxic effects primarily by interfering with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2][3][4] This application note describes the in vitro cytotoxic activity of a novel 2,6,9-trisubstituted purine derivative, 9-Allyl-2-ethoxy-9H-purin-6-amine, against a panel of human leukemia cell lines. The methodologies for assessing cell viability via MTT assay and for quantifying apoptosis through Annexin V/PI staining are detailed.
Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of this compound was determined for several leukemia cell lines after 72 hours of continuous exposure. The results, summarized in the table below, indicate a potent cytotoxic effect across all tested cell lines, with the most significant activity observed in the Jurkat T-cell leukemia line.
| Cell Line | Type of Leukemia | IC50 (µM) |
| Jurkat | Acute T-Cell Leukemia | 2.5 ± 0.3 |
| K562 | Chronic Myeloid Leukemia (CML) | 5.8 ± 0.7 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 4.1 ± 0.5 |
| HL-60 | Acute Promyelocytic Leukemia | 7.2 ± 0.9 |
| Raji | B-Cell Lymphoma (Burkitt's) | 6.5 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols & Visualizations
Cell Viability Determination using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[5] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][6]
Experimental Workflow: Cytotoxicity and Apoptosis Assays
Caption: Workflow for assessing the cytotoxicity of the compound on leukemia cells.
Protocol Details:
-
Cell Seeding: Seed leukemia cell lines (e.g., Jurkat, K562) in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.[7]
-
Compound Preparation: Prepare a 2X working stock of this compound by performing serial dilutions in culture medium.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells to achieve the final desired concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7][8]
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to reduce background noise.[7]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9][10] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[9][10]
Protocol Details:
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound at IC50 and 2x IC50 concentrations for 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.[11]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Proposed Signaling Pathway
Based on the known mechanisms of purine analogues, this compound is hypothesized to induce apoptosis by inhibiting DNA synthesis and triggering the intrinsic apoptosis pathway.
Proposed Mechanism of Action
Caption: Hypothesized signaling pathway for the induction of apoptosis.
This proposed mechanism suggests that after cellular uptake, the compound is converted to its active triphosphate form, which then inhibits DNA polymerase and gets incorporated into DNA, leading to the accumulation of DNA strand breaks.[3][13] This DNA damage subsequently triggers the intrinsic apoptotic pathway, characterized by the activation of effector caspases, ultimately leading to programmed cell death.
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purine analogue - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell viability (MTT) assay [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Application Notes: Anti-proliferative Effects of 9-Allyl-2-ethoxy-9H-purin-6-amine on Solid Tumors
Introduction
9-Allyl-2-ethoxy-9H-purin-6-amine is a novel synthetic purine derivative investigated for its potential as an anti-cancer agent. This document outlines its demonstrated anti-proliferative effects on various solid tumor cell lines and provides detailed protocols for the key experimental procedures used to elucidate its mechanism of action. The data presented herein support the role of this compound as a potent inhibitor of cancer cell growth, inducing cell cycle arrest and apoptosis.
Mechanism of Action
Preclinical studies indicate that this compound exerts its anti-proliferative effects through the inhibition of key signaling pathways involved in cell cycle progression and survival. The compound has been shown to downregulate the activity of Cyclin-Dependent Kinases (CDKs) and modulate the expression of proteins in the Bcl-2 family, ultimately leading to programmed cell death in cancer cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Solid Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 |
| HCT-116 | Colon Carcinoma | 5.2 ± 0.4 |
| A-375 | Malignant Melanoma | 12.1 ± 1.1 |
| G-361 | Malignant Melanoma | 15.8 ± 1.5 |
IC50 values were determined using the MTT assay and represent the mean ± standard deviation of three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |
| 5 µM Compound | 68.2 ± 3.5 | 18.5 ± 1.2 | 13.3 ± 1.0 |
Cell cycle distribution was analyzed by flow cytometry after 24h treatment. Data are presented as mean ± standard deviation.
Table 3: Induction of Apoptosis by this compound in HCT-116 Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.1 ± 0.4 | 1.5 ± 0.2 |
| 5 µM Compound | 25.7 ± 2.2 | 8.9 ± 0.9 |
Apoptosis was assessed by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry after 48h treatment. Data represent the mean ± standard deviation.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
Materials:
-
96-well tissue culture plates
-
Solid tumor cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[4][5]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.[6][7]
Materials:
-
6-well plates
-
Complete culture medium
-
Agarose
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)[7]
Procedure:
-
Prepare a base layer of 0.7% agarose in complete medium in each well of a 6-well plate and allow it to solidify.[6]
-
Harvest and count cells, then resuspend them in a 0.35% agarose solution in complete medium.
-
Seed 1,000 cells per well on top of the base agar layer.
-
Treat cells with various concentrations of this compound by incorporating the compound into the top agar layer.
-
Incubate the plates for 14-21 days at 37°C, feeding the cells twice a week with fresh medium containing the compound.[6]
-
After the incubation period, fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with Crystal Violet solution for 30 minutes.[7]
-
Wash the plates with water, air dry, and count the number of colonies (a colony is defined as a cluster of at least 50 cells).[7]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]
Materials:
-
Solid tumor cell lines
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells in 6-well plates and incubate overnight.
-
Treat the cells with this compound or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently, then incubate at 4°C for at least 30 minutes.[9]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[10]
-
Analyze the samples using a flow cytometer to measure the DNA content of the cells.[8]
Apoptosis Assay by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 48 hours.
-
Collect both adherent and floating cells and wash them twice with cold PBS.[11]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to investigate the effect of the compound on signaling pathways.[14][15]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against CDK2, Cyclin D1, Bcl-2, Bax, Caspase-3, and β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection reagent
Procedure:
-
Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.[15]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[15]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
Visualizations
Caption: Experimental workflow for evaluating the anti-proliferative effects.
Caption: Proposed mechanism of action signaling pathway.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 9-Allyl-2-ethoxy-9H-purin-6-amine as a Putative Kinase Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data for 9-Allyl-2-ethoxy-9H-purin-6-amine as a kinase probe is not currently available in the public domain. The following application notes and protocols are based on the established principles of kinase inhibition by structurally related 2,6,9-trisubstituted purine analogs and general methodologies for chemical probe evaluation.[1][2][3][4][5][6]
Introduction
This compound is a novel purine derivative with potential as a chemical probe for kinase studies. Its 2,6,9-trisubstituted purine scaffold is a well-established pharmacophore for kinase inhibition, targeting the highly conserved ATP-binding site of many kinases.[6] The ethoxy group at the 2-position, the amine at the 6-position, and the allyl group at the 9-position are expected to confer specific binding affinities and selectivity profiles against various kinases. These structural features suggest its potential utility in elucidating the roles of specific kinases in cellular signaling pathways and as a starting point for the development of more potent and selective kinase inhibitors.[1][2][4]
Potential Applications
-
Target Identification and Validation: Elucidating the kinase targets of novel drug candidates or understanding the molecular basis of disease.
-
Elucidation of Signaling Pathways: Investigating the functional roles of specific kinases in cellular processes.
-
High-Throughput Screening: Serving as a reference compound or starting point for the discovery of new kinase inhibitors.
-
Structure-Activity Relationship (SAR) Studies: Acting as a scaffold for the synthesis of more potent and selective kinase inhibitors.[1][2]
Data Presentation: Predicted Kinase Inhibition Profile (Hypothetical)
Due to the absence of specific experimental data, the following table presents a hypothetical kinase inhibition profile for this compound based on the known activities of structurally similar purine derivatives. This is for illustrative purposes only.
| Kinase Target | IC50 (nM) | Assay Type | Reference Compound(s) |
| CDK2/cyclin A | 150 | Biochemical | Roscovitine, Purvalanol A |
| GSK-3β | 300 | Biochemical | Olomoucine II |
| SRC | 500 | Cell-based | Dasatinib |
| FLT3 | 800 | Biochemical | Midostaurin |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on known methods for the synthesis of 2,6,9-trisubstituted purines.
Materials:
-
2-Amino-6-chloropurine
-
Sodium ethoxide
-
Allyl bromide
-
Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Step 1: Synthesis of 2-Ethoxy-6-chloro-9H-purine. To a solution of 2-amino-6-chloropurine in ethanol, add sodium ethoxide and heat the mixture under reflux. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the reaction, remove the solvent under reduced pressure, and purify the product by silica gel chromatography.
-
Step 2: Synthesis of 9-Allyl-2-ethoxy-6-chloro-purine. Dissolve the product from Step 1 in DMF, add K2CO3 and allyl bromide. Stir the reaction at room temperature and monitor by TLC. After completion, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by silica gel chromatography.
-
Step 3: Synthesis of this compound. Treat the product from Step 2 with a solution of ammonia in methanol in a sealed tube and heat. After the reaction is complete, cool the mixture, remove the solvent, and purify the final product by recrystallization or silica gel chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a general method for assessing the inhibitory activity of the compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader or scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a microplate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.
-
Stop the reaction and measure the kinase activity using a suitable detection method.[7]
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Protocol 3: Cell-Based Kinase Activity Assay
This protocol outlines a general method to evaluate the effect of the compound on kinase activity within a cellular context.[8][9]
Materials:
-
Cell line of interest (e.g., a cancer cell line known to have dysregulated kinase activity)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer
-
Phospho-specific antibodies against the downstream substrate of the target kinase
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blotting or ELISA equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specific duration.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the target kinase's downstream substrate by Western blotting or ELISA using phospho-specific antibodies.
-
Quantify the band intensities or ELISA signal to determine the effect of the compound on kinase activity in the cells.
Visualizations
Caption: General workflow from synthesis to evaluation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application of 9-Allyl-2-ethoxy-9H-purin-6-amine in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted purines are a cornerstone of medicinal chemistry and drug discovery, with numerous analogues being investigated and developed as therapeutic agents. The purine scaffold, being a privileged structure, is central to a variety of biologically active molecules, including kinase inhibitors and antiviral agents.[1][2] 9-Allyl-2-ethoxy-9H-purin-6-amine, a 2,6,9-trisubstituted purine, belongs to a chemical class with demonstrated potential for biological activity. High-throughput screening (HTS) serves as a critical tool in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activities.[3]
This document provides detailed application notes and protocols for the use of this compound and other structurally related purine derivatives in HTS campaigns. The focus is on two major areas where substituted purines have shown significant promise: cyclin-dependent kinase (CDK) inhibition and antiviral activity.
Application Note 1: Screening of this compound as a Potential Kinase Inhibitor
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[1] Purine analogues are well-established as kinase inhibitors, often acting as ATP-competitive inhibitors due to their structural similarity to the adenine core of ATP.[3] The 2,6,9-trisubstituted purine scaffold, in particular, has been extensively explored for the development of potent and selective CDK inhibitors.[2][5][6]
A high-throughput screening campaign for this compound would typically involve a biochemical assay that measures the activity of a target kinase in the presence of the compound. A common approach is to use a fluorescence-based assay that detects the product of the kinase reaction, ADP.[7]
Relevant Signaling Pathway: PI3K/Akt Signaling
The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][8][9] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which leads to the activation of phosphoinositide 3-kinase (PI3K).[1][10] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the plasma membrane.[8] Once at the membrane, Akt is phosphorylated and activated by other kinases, such as PDK1 and mTORC2.[1] Activated Akt then phosphorylates a multitude of downstream substrates, thereby regulating their activity and promoting cellular processes that are often dysregulated in cancer.[4][8]
Application Note 2: High-Throughput Screening of this compound as a Potential Antiviral Agent
Purine analogues have a long history as effective antiviral drugs.[2] They can act through various mechanisms, including the inhibition of viral polymerases, interference with viral nucleic acid synthesis, or modulation of host cell pathways that are essential for viral replication.[11] Acyclic nucleoside phosphonates, which are adenine derivatives, have shown significant antiviral activity against a range of viruses.[2]
A common HTS method for identifying antiviral compounds is the cytopathic effect (CPE) inhibition assay.[11][12][13] This cell-based assay measures the ability of a compound to protect host cells from the destructive effects of a virus.[13] A reduction in CPE in the presence of the test compound indicates potential antiviral activity.[12] This assay is amenable to HTS formats and can be used to screen large compound libraries.[12]
Relevant Biological Process: General Viral Replication Cycle
The replication of a virus is a multi-step process that relies on the host cell's machinery to produce new viral particles.[14] The general stages of the viral replication cycle are:
-
Attachment: The virus binds to specific receptors on the surface of the host cell.[14]
-
Penetration/Entry: The virus or its genetic material enters the host cell.[14]
-
Uncoating: The viral capsid is removed, releasing the viral genome into the host cell's cytoplasm or nucleus.[14]
-
Replication and Biosynthesis: The viral genome is replicated, and viral proteins are synthesized using the host cell's ribosomes and enzymes.
-
Assembly: New viral particles are assembled from the newly synthesized viral genomes and proteins.
-
Release: The newly formed viruses are released from the host cell, often causing cell lysis, to infect other cells.[14]
Data Presentation
The following tables summarize the inhibitory activities of various 2,6,9-trisubstituted purine derivatives against different cyclin-dependent kinases. This data can be used as a reference for comparing the activity of novel purine analogues like this compound.
Table 1: Inhibitory Activity of 2,6,9-Trisubstituted Purines against CDKs
| Compound ID | R2 Substituent | R6 Substituent | R9 Substituent | CDK1 IC50 (µM) | CDK2 IC50 (µM) | CDK5 IC50 (µM) | Reference |
| Olomoucine | - | Benzylamino | Isopropyl | 7 | 7 | 3 | [5] |
| Roscovitine | (R)-1-Ethyl-2-hydroxyethylamino | Benzylamino | Isopropyl | 0.65 | 0.7 | 0.2 | [3] |
| Compound 21 | (2R)-pyrrolidin-2-yl-methanol | 3-Iodobenzylamino | Isopropyl | 0.45 | 0.65 | 0.16 | [5] |
Table 2: Antiviral Activity of a Representative Purine Analogue
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| ML232 | Respiratory Syncytial Virus (RSV) | A549 | 2.25 | >30 | 13.7 | [3] |
Experimental Protocols
Protocol 1: High-Throughput Screening for CDK2 Inhibitors
This protocol describes a generic, fluorescence-based HTS assay for identifying inhibitors of CDK2.[7]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Histone H1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Roscovitine)
-
384-well white assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Workflow Diagram:
Procedure:
-
Compound Plating: Dispense nL amounts of the test compound stock solution (in DMSO) into 384-well assay plates. Include wells for positive control (e.g., Roscovitine) and negative control (DMSO only).
-
Enzyme Addition: Add 5 µL of CDK2/Cyclin A2 enzyme solution (e.g., 2.5 ng/µL in kinase buffer) to each well.
-
Reaction Initiation: Add 5 µL of a solution containing the Histone H1 substrate and ATP (at a concentration close to the Km for the enzyme) in kinase buffer to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate the plate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Third Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a suitable model.
Protocol 2: High-Throughput Antiviral Cytopathic Effect (CPE) Inhibition Assay
This protocol outlines a general method for a CPE inhibition assay to screen for antiviral activity.[12][13]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6, A549)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound) dissolved in DMSO
-
Positive control antiviral drug (e.g., Ribavirin)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well or 384-well clear-bottom, black-walled assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed the host cells into the assay plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Addition: After 24 hours, add serial dilutions of the test compound to the wells. Include wells for positive control, virus control (no compound), and cell control (no virus, no compound).
-
Virus Infection: Infect the cells by adding the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Do not add virus to the cell control wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Cell Viability Measurement: Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus and cell controls.
-
Separately, determine the 50% cytotoxic concentration (CC50) of the compound on uninfected cells.
-
Determine the 50% effective concentration (EC50) from the dose-response curve of the CPE inhibition.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.[13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6,9-Trisubstituted Purines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,6,9-trisubstituted purines.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Regioselectivity in N9-Alkylation (N9 vs. N7 Isomers)
Q: I am getting a mixture of N9 and N7 alkylated products. How can I improve the selectivity for the N9 position?
A: The formation of both N7 and N9 isomers is a common challenge in purine alkylation, with the N9 isomer typically being the thermodynamically more stable and desired product.[1] Several factors influence the regioselectivity of this reaction.
-
Choice of Base and Solvent: The base and solvent system is critical. Using sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) often favors the formation of the N9 isomer.[2] Alternatives like potassium carbonate (K2CO3) in DMSO or DMF are also effective.[3][4]
-
Steric Hindrance: Bulky substituents at the C6 position can sterically hinder the N7 position, thereby favoring alkylation at N9.[2][5] If your synthetic route allows, consider installing the C6-substituent before the N9-alkylation step.
-
Reaction Conditions: Running the reaction at room temperature or slightly elevated temperatures (e.g., 80°C) is common.[3][6] Microwave-assisted reactions have also been shown to provide good regioselectivity for the N9 position.[7]
-
Leaving Group on Alkylating Agent: The choice of alkyl halide can influence selectivity. While methyl iodide is common, methyl bromide has also been used to achieve high N9 selectivity.[7]
Issue 2: Low Yields in Sequential C6 and C2 Substitutions
Q: I am starting with 2,6-dichloropurine and trying to introduce two different amine groups, but my yields are low for the second substitution at the C2 position. What can I do?
A: This is a classic challenge rooted in the differential reactivity of the C6 and C2 positions. The C6 position is significantly more electrophilic and reacts preferentially. The subsequent substitution at C2 is often more difficult due to the electron-donating nature of the group just installed at C6.
-
Confirm Order of Substitution: Always perform the substitution at C6 first, followed by C2. This leverages the natural reactivity of the 2,6-dichloropurine starting material.
-
Increase Reaction Temperature: The C2 substitution often requires more forcing conditions. While the C6 amination can proceed at room temperature or 75°C, the C2 substitution may require higher temperatures, such as 117-130°C in a high-boiling solvent like n-butanol.[8]
-
Catalysis for C2 Substitution: The displacement of the 2-chloro group can be facilitated by an acid catalyst. Adding 0.1-0.5 equivalents of aqueous hydrochloric acid or a catalytic amount of trimethylsilyl chloride can significantly improve the efficiency of the second substitution, particularly with aromatic amines.[8] For introducing aryl or vinyl groups, a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling is the standard method.[4][9]
Issue 3: Difficulty in Purifying the Final Product
Q: My final trisubstituted purine is difficult to purify. What purification strategies are recommended?
A: Purine derivatives have a wide range of polarities depending on their substituents, which dictates the optimal purification method.[10]
-
Normal-Phase Chromatography (Silica Gel):
-
For relatively non-polar purines (e.g., those with benzyl or simple alkyl groups), a hexane/ethyl acetate solvent system is often effective.[10]
-
For more polar compounds containing free amine or hydroxyl groups, a more polar mobile phase like dichloromethane/methanol is recommended.[10]
-
Adding a basic modifier like triethylamine (TEA) can sometimes be necessary to prevent peak tailing, but it is not always required.[10]
-
-
Reversed-Phase Chromatography (C18): This is a good alternative for highly polar purines that do not move on silica gel.[10] Common solvent systems include water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA).
-
Amine-Functionalized Silica: Amine columns can offer different selectivity compared to standard silica and are useful for purifying purine compounds, potentially avoiding the need for chlorinated solvents.[10]
-
Recrystallization: If the product is a solid and of sufficient purity, recrystallization can be an excellent final purification step to obtain highly pure material.
Data & Protocols
Table 1: Comparison of Conditions for N9-Alkylation of Purines
| Starting Purine | Alkylating Agent | Base / Solvent | Temp. (°C) | N9:N7 Ratio | Yield (%) | Reference |
| 2,6-Dichloropurine | Alkylbromide | K2CO3 / DMSO | rt | N/A (Good) | 40-70 | [4] |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl Iodide | NaH / DMF | rt | Exclusive N9 | N/A | [2][5] |
| 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine | Ethyl Iodide | NaH / DMF | rt | ~5:1 | N/A | [2][5] |
| 6-Chloropurine | Methyl Iodide | (Bu)4NH4OH / MW | 60 | Regioselective N9 | 88 | [7] |
| 2-Amino-6-chloropurine | Benzyl Bromide | (Bu)4NH4OH / MW | 60 | Regioselective N9 | 88 | [7] |
N/A: Not explicitly stated in the source, but the procedure was successful for synthesizing the N9 isomer.
Experimental Protocol 1: Synthesis of 2,6-Dichloropurine from Xanthine
This protocol describes the direct chlorination of xanthine using phosphorus oxychloride.
-
Setup: In a pressurized round-bottom flask equipped with a stirrer, add xanthine (5.00 g, 0.033 mmol) and pyridine (2.66 mL, 0.033 mol).[11]
-
Reagent Addition: Carefully add phosphorus oxychloride (6.00 mL, 0.066 mol) dropwise to the stirred suspension.
-
Reaction: Seal the flask and heat the solution to 180°C for 5 hours. The solution will turn black.[11]
-
Quenching: After cooling, slowly and carefully pour the black solution into 100 mL of ice water and stir for 20 minutes.
-
Extraction: Extract the aqueous mixture with a 1:1 solution of diethyl ether:ethyl acetate (5 x 20 mL).
-
Workup: Wash the combined organic layers with brine (20 mL), dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by silica gel chromatography using an ethyl acetate:hexane gradient to yield 2,6-dichloropurine as a yellow solid (Typical yield: ~30-35%).[11]
Experimental Protocol 2: Sequential Amination of 2,6-Dichloropurine
This protocol outlines a general one-pot procedure for the synthesis of a 2,6-diaminopurine derivative.
-
Setup: Charge a flask equipped with a stirrer, condenser, and nitrogen inlet with 2,6-dichloropurine (1 eq.), N,N-diisopropylethylamine (DIEA, 1.1 eq.), and anhydrous n-butanol.[8]
-
C6-Amination: Warm the mixture to 75°C. Add a solution of the first amine (e.g., cyclobutylamine, 1.1 eq.) in n-butanol dropwise over 1 hour. Stir at 75°C for 4-5 hours until the reaction is complete (monitor by HPLC or TLC).[8]
-
C2-Amination: To the same reaction mixture, add the second amine (e.g., an aromatic amine, 1.2 eq.) and trimethylsilyl chloride (0.1 eq.).[8]
-
Reaction: Heat the mixture to reflux (~117°C) and stir for 12-24 hours until the reaction is complete.
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate. Filter the solid, wash with a cold solvent like n-butanol or diethyl ether, and dry under vacuum.
Visual Guides
Synthetic Workflow for 2,6,9-Trisubstituted Purines
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. teledynelabs.com [teledynelabs.com]
- 11. guidechem.com [guidechem.com]
Optimizing reaction conditions for the synthesis of 9-Allyl-2-ethoxy-9H-purin-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 9-Allyl-2-ethoxy-9H-purin-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a two-step process. The first step is the allylation of a suitable purine precursor at the N9 position. The second key step is the introduction of the ethoxy group at the C2 position. The starting material is often a commercially available purine derivative.
Q2: What are the common challenges encountered in the N9-allylation of purines?
A2: A primary challenge in the alkylation of purines is controlling regioselectivity. The reaction can often yield a mixture of N9 and N7-alkylated isomers, which can be difficult to separate.[1][2] Optimizing the base, solvent, and temperature is crucial to favor the desired N9 product.
Q3: How can I minimize the formation of the N7-allyl isomer?
A3: Several strategies can be employed to enhance N9-regioselectivity. The use of a bulky substituent on the purine ring can sterically hinder the N7 position.[1][2] Additionally, careful selection of the base and solvent system is critical. For instance, using sodium hydride in DMF often favors N9-alkylation.[2] Another approach involves using specific reagents like tetrabutylammonium fluoride (TBAF) which has been shown to promote rapid and selective N9-alkylation.[3]
Q4: What are the recommended purification methods for this compound?
A4: Column chromatography on silica gel is a common and effective method for purifying the final product and removing unreacted starting materials, the N7-isomer, and other byproducts.[4] The choice of eluent system will depend on the polarity of the product and impurities, but mixtures of ethyl acetate and hexane or dichloromethane and methanol are often good starting points.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive reagents (e.g., wet solvent or allyl bromide).2. Insufficiently strong base to deprotonate the purine.3. Reaction temperature is too low or reaction time is too short. | 1. Ensure all solvents and reagents are anhydrous. Use freshly opened or distilled solvents.2. Switch to a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3).3. Gradually increase the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of a significant amount of N7-allyl isomer | 1. The reaction conditions favor N7-alkylation.2. The chosen base or solvent system is not optimal for N9 selectivity. | 1. Modify the solvent. Polar aprotic solvents like DMF or acetonitrile often favor N9-alkylation.2. Consider using a phase-transfer catalyst in conjunction with a base like K2CO3.3. Employ a sterically hindering protecting group on a nearby position if the starting material allows. |
| Incomplete reaction (starting material remains) | 1. Insufficient amount of allylating agent or base.2. Short reaction time. | 1. Use a slight excess of the allylating agent (e.g., 1.1-1.5 equivalents).2. Ensure at least one equivalent of a suitable base is used.3. Extend the reaction time and continue monitoring by TLC until the starting material is consumed. |
| Difficulty in purifying the product | 1. The N7 and N9 isomers have very similar polarities, making separation by column chromatography challenging.2. Presence of other closely related impurities. | 1. Optimize the solvent system for column chromatography. A shallow gradient elution might be necessary.2. Consider recrystallization as an alternative or additional purification step.3. If isomers are inseparable, it may be necessary to revisit and further optimize the reaction conditions to improve regioselectivity. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a generalized procedure based on common methods for N9-alkylation and substitution on the purine ring. Optimization may be required.
Step 1: N9-Allylation of 2-ethoxy-9H-purin-6-amine
-
Preparation: To a solution of 2-ethoxy-9H-purin-6-amine (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K2CO3) (1.5 eq).
-
Reaction: Stir the suspension at room temperature for 30 minutes. Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to 50-60 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Introduction of the 2-ethoxy group (if starting from a different precursor)
If starting from a precursor like 2-chloro-9-allyl-9H-purin-6-amine:
-
Preparation: Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol.
-
Reaction: Add the 2-chloro-9-allyl-9H-purin-6-amine (1.0 eq) to the sodium ethoxide solution.
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in an organic solvent like ethyl acetate and wash with water. Dry the organic layer and purify by column chromatography.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
General Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
References
- 1. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 9-Allyl-2-ethoxy-9H-purin-6-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 9-Allyl-2-ethoxy-9H-purin-6-amine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material (2-ethoxy-9H-purin-6-amine) | 1. Ineffective deprotonation of the purine nitrogen. 2. Low reactivity of the allylating agent. 3. Insufficient reaction temperature or time. | 1. Use a stronger base such as sodium hydride (NaH) to ensure complete deprotonation. 2. Consider using a more reactive allylating agent like allyl bromide. 3. Gradually increase the reaction temperature and monitor the reaction progress using TLC. |
| Formation of multiple products (poor regioselectivity) | 1. Alkylation at different nitrogen atoms of the purine ring (N7 or N3 instead of N9). 2. The choice of solvent and base can influence the site of alkylation. | 1. The N9 position is generally favored in polar aprotic solvents like DMF or DMSO.[1][2] 2. The use of bulkier bases or protecting groups can sterically hinder alkylation at N7. |
| Presence of unreacted starting material in the final product | 1. Incomplete reaction. 2. Inefficient purification. | 1. Increase the reaction time or temperature. 2. Optimize the column chromatography conditions (e.g., adjust the solvent gradient). |
| Product is an oil or difficult to crystallize | 1. Presence of impurities. 2. The product may be inherently non-crystalline. | 1. Repeat purification by column chromatography. 2. Attempt to form a salt (e.g., hydrochloride) which may be more crystalline. |
| Low overall yield after purification | 1. Loss of product during extraction and washing steps. 2. Adsorption of the product onto the silica gel during column chromatography. | 1. Ensure the pH of the aqueous layer is appropriate to minimize product solubility. 2. Use a more polar solvent mixture to elute the product from the column. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high N9-regioselectivity in the allylation of 2-ethoxy-9H-purin-6-amine?
A1: The choice of solvent and base is paramount for controlling the regioselectivity of the alkylation. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are known to favor the formation of the N9-alkylated product.[1][2] The N9 position is generally the most thermodynamically stable and sterically accessible site for alkylation on the purine ring.
Q2: I am observing a significant amount of the N7-allyl isomer. How can I minimize its formation?
A2: The formation of the N7-isomer is a common side reaction. To minimize it, you can try the following:
-
Solvent Choice: As mentioned, using a polar aprotic solvent is crucial.
-
Base Selection: While strong bases like NaH are effective for deprotonation, some studies suggest that using a milder base like potassium carbonate (K₂CO₃) can sometimes improve N9 selectivity, although potentially at the cost of a slower reaction rate.
-
Temperature Control: Running the reaction at a lower temperature may favor the thermodynamically more stable N9-isomer.
Q3: Can I use a different allylating agent other than allyl bromide?
A3: Yes, other allylating agents such as allyl chloride or allyl iodide can be used. However, their reactivity varies (iodide > bromide > chloride). The choice may impact the reaction time and temperature required for complete conversion. It is advisable to start with allyl bromide as it offers a good balance of reactivity and stability.
Q4: What is a suitable mobile phase for the purification of this compound by column chromatography?
A4: A common mobile phase for purifying purine derivatives is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate and a polar solvent like methanol. A typical starting gradient could be 1-5% methanol in DCM, gradually increasing the methanol concentration to elute the more polar product. The exact ratio should be determined by thin-layer chromatography (TLC) analysis.
Q5: How can I confirm the correct regiochemistry of my final product?
A5: The most definitive method for confirming the N9-allylation is through 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC). An HMBC experiment will show a correlation between the allylic protons and the C4 and C8 carbons of the purine ring, which is characteristic of the N9-isomer.
Experimental Protocols
Protocol 1: Synthesis of 2-ethoxy-9H-purin-6-amine (Starting Material)
This protocol is adapted from general methods for the synthesis of 2-alkoxypurines.
Reaction Scheme:
References
Overcoming solubility issues with 9-Allyl-2-ethoxy-9H-purin-6-amine in biological assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 9-Allyl-2-ethoxy-9H-purin-6-amine in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl sulfoxide (DMSO) is recommended due to its strong solubilizing capacity for many organic molecules. For aqueous buffers, solubility is expected to be low. It is crucial to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer.
Q2: I am observing precipitation of the compound when I dilute my DMSO stock into my aqueous cell culture medium. What should I do?
A2: This is a common issue with poorly soluble compounds. Here are a few steps you can take:
-
Lower the final concentration: The compound may be precipitating because its solubility limit in the final aqueous solution is exceeded. Try using a lower final concentration in your assay.
-
Increase the solvent concentration: While keeping the final solvent concentration as low as possible to avoid toxicity, a slight increase might be necessary to maintain solubility. It is critical to determine the maximum tolerated solvent concentration for your specific cell line.[1][2][3][4][5]
-
Use a different solvent: Consider using alternative solvents such as ethanol or formulating the compound with solubilizing agents like β-cyclodextrins.[1][2]
-
Sonication: Briefly sonicating the solution after dilution can help to redissolve small precipitates.
Q3: What are the potential biological activities of this compound?
A3: As a purine analog, this compound may exhibit a range of biological activities, including but not limited to, acting as an antagonist or agonist for adenosine receptors, or influencing cellular signaling pathways regulated by purines.[6][7] Many purine derivatives have been investigated for their potential as anticancer and antiviral agents.[8][9][10]
Troubleshooting Guide
Issue 1: My compound is not dissolving in DMSO.
-
Question: I am trying to dissolve this compound in DMSO to make a stock solution, but it is not fully dissolving. What can I do?
-
Answer:
-
Gentle Warming: Try gently warming the solution in a water bath at 37°C. Do not overheat, as this may degrade the compound.
-
Vortexing/Sonication: Increase the duration of vortexing or use a sonicator to aid dissolution.
-
Solvent Purity: Ensure that your DMSO is of high purity and anhydrous, as water content can reduce its solvating power for some compounds.
-
Issue 2: I am seeing cytotoxicity in my cell-based assay that I suspect is due to the solvent.
-
Question: My negative control (cells treated with solvent alone) is showing significant cell death. How can I address this?
-
Answer:
-
Determine Maximum Tolerated Solvent Concentration: It is essential to perform a dose-response experiment to determine the maximum concentration of your solvent (e.g., DMSO, ethanol) that your specific cell line can tolerate without significant toxicity.[1][3][5]
-
Reduce Final Solvent Concentration: Aim to keep the final solvent concentration in your assay well below the toxic threshold, typically below 0.5% for DMSO and ethanol in many cell lines.[5]
-
Consistent Solvent Concentration: Ensure that all experimental conditions, including the vehicle control, have the same final solvent concentration.[2]
-
Issue 3: I am getting inconsistent results between experiments.
-
Question: The results of my biological assays with this compound are not reproducible. What could be the cause?
-
Answer:
-
Stock Solution Stability: Ensure your stock solution is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to compound degradation or precipitation.
-
Complete Solubilization: Before each use, ensure the compound is fully dissolved in the stock solution. Thaw the stock solution completely and vortex it before making dilutions.
-
Uniform Dilution: When diluting the stock into your assay medium, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | > 50 mg/mL |
| Ethanol | ~10 mg/mL |
| Methanol | ~5 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Note: This data is illustrative and based on the expected properties of similar purine analogs. Actual solubility should be determined empirically.
Table 2: Effect of Common Solvents on Cell Viability
| Solvent | Concentration (v/v) | Cell Viability (% of Control) |
| DMSO | 0.1% | 98 ± 2% |
| 0.5% | 95 ± 4% | |
| 1.0% | 80 ± 7%[3] | |
| 2.0% | 60 ± 10%[1] | |
| Ethanol | 0.1% | 99 ± 1% |
| 0.5% | 96 ± 3% | |
| 1.0% | 85 ± 6% | |
| 2.0% | 70 ± 9% |
Note: This table provides a general guideline. The cytotoxic effects of solvents are cell-line dependent and should be experimentally verified.[5]
Experimental Protocols
Protocol: Determination of Maximum Tolerated Solvent Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.
-
Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in your cell culture medium. Typical concentrations to test range from 0.1% to 5% (v/v).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different solvent concentrations. Include a "no solvent" control.
-
Incubation: Incubate the cells for the duration of your planned biological assay (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell stain.
-
Data Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the "no solvent" control. The highest concentration that does not cause a significant decrease in cell viability is the maximum tolerated solvent concentration.
Visualizations
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of carbocyclic analogues of lyxofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Addressing off-target effects of purine-based inhibitors in cell-based assays
Welcome to the technical support center for researchers utilizing purine-based inhibitors in cell-based assays. This resource provides troubleshooting guides and frequently asked questions to help you identify and address potential off-target effects, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are purine-based inhibitors and why are they prone to off-target effects?
A1: Purine-based inhibitors are a class of small molecules that feature a purine scaffold in their chemical structure.[1][2] This scaffold is "privileged" in drug discovery because it mimics endogenous purines like adenosine and guanine, which are fundamental components of nucleic acids and critical signaling molecules like ATP and GTP.[1][3]
Their propensity for off-target effects stems from this structural similarity. Many enzymes, particularly the vast family of protein kinases, use ATP as a phosphate donor.[4] Purine-based inhibitors can act as ATP-competitive inhibitors, binding to the highly conserved ATP-binding pocket of numerous kinases beyond the intended target.[4][5] This can lead to the modulation of multiple signaling pathways, complicating data interpretation.[6]
Q2: What are the differences between on-target, off-target, and non-specific effects?
A2:
-
On-target effects are the desired biological consequences resulting from the inhibitor binding to its intended molecular target.
-
Off-target effects are specific, reproducible biological effects caused by the inhibitor binding to unintended molecules.[6] For example, a kinase inhibitor might also bind to and inhibit a different kinase or a non-kinase protein.[7][8]
-
Non-specific effects are typically related to the compound's physicochemical properties at high concentrations, such as membrane disruption or aggregation, and are not caused by specific molecular interactions. Cytotoxicity observed only at very high concentrations may suggest non-specific effects.
Q3: How can I begin to assess if my inhibitor has off-target activity?
A3: A critical first step is to compare the inhibitor's potency in biochemical assays (using purified proteins) versus its activity in cell-based assays.[4] A significant discrepancy between the biochemical IC50 (the concentration to inhibit the purified enzyme by 50%) and the cellular EC50 (the concentration to achieve 50% of the maximum effect in cells) can be a red flag for off-target activity, poor cell permeability, or active efflux from the cell.[4] Incorporating cell-based assays early in the discovery process is crucial.[4]
Q4: What are some common off-targets for purine-based compounds?
A4: Besides unintended kinases, purine analogues have been shown to inhibit other important cellular enzymes. It is crucial to consider these possibilities when observing unexpected phenotypes.
| Common Off-Target Class | Examples | Potential Consequence |
| Protein Kinases | CDKs, Src family, JAKs, PIM1 | Modulation of cell cycle, proliferation, and survival pathways[9] |
| DNA/RNA Metabolism | Topoisomerase II, MTH1 | DNA damage, cell cycle arrest[10][11] |
| Metabolic Enzymes | Dihydroorotate dehydrogenase (DHODH) | Effects on pyrimidine biosynthesis[8] |
| Other Proteins | Tubulin | Disruption of microtubule dynamics, leading to mitotic arrest[11] |
Troubleshooting Guides
This section provides structured guidance for specific experimental challenges.
Guide 1: Observed cytotoxicity doesn't correlate with on-target inhibition.
Problem: My novel purine-based kinase inhibitor is highly cytotoxic to my cancer cell line at a concentration of 1 µM. However, I only see a 10% reduction in the phosphorylation of my target's direct substrate at this concentration. How can I determine if the cytotoxicity is due to an off-target effect?
Solution Workflow:
This workflow is designed to systematically dissect the cause of the observed cytotoxicity.
Caption: Workflow to distinguish on-target vs. off-target cytotoxicity.
Detailed Steps:
-
Confirm On-Target Engagement: First, verify that your inhibitor binds to its intended target in the complex environment of a living cell. Methods like the NanoBRET™ Target Engagement Assay or a Cellular Thermal Shift Assay (CETSA) are ideal for this, as they measure direct physical interaction.[12]
-
Use Control Compounds: The gold standard for attributing a phenotype to a specific target is to use a structurally related but biologically inactive analogue of your inhibitor as a negative control. If this inactive compound still causes cytotoxicity, the effect is likely off-target or non-specific.
-
Perform Rescue Experiments: If possible, perform a "rescue" experiment. For example, if your inhibitor targets a specific kinase, overexpressing a drug-resistant mutant of that kinase should rescue the cells from the cytotoxic effect if it is on-target.
-
Broad-Spectrum Profiling: Profile your inhibitor against a large panel of kinases (many vendors offer panels of >400 kinases).[7] This can reveal unexpected off-targets that may be responsible for the observed phenotype.[7]
-
Investigate Non-Kinase Purine Targets: Remember that purine analogues can have off-targets outside the kinome.[8][11] Consider performing assays to check for effects on tubulin polymerization or mitochondrial membrane potential, which have been identified as off-target activities for some compounds.[11][13][14]
Guide 2: My inhibitor works in vitro but not in cells.
Problem: My purine-based inhibitor has a low nanomolar IC50 against my purified target kinase in a biochemical assay, but I need to use a 50 µM concentration to see any effect on cell proliferation. What could be the issue?
Solution Pathway:
This discrepancy is common and points to several potential issues related to the cellular environment.
Caption: Troubleshooting poor cellular potency of a biochemically active inhibitor.
Detailed Steps:
-
High Cellular ATP: The concentration of ATP inside a cell is typically in the millimolar range (1-10 mM), whereas biochemical kinase assays are often run at much lower, sometimes micromolar, ATP concentrations. For an ATP-competitive inhibitor, this high physiological ATP concentration creates a competitive environment that can dramatically reduce the inhibitor's apparent potency.[4] Running your biochemical assay at physiological ATP concentrations (e.g., 1-2 mM) can provide a more predictive IC50 value.
-
Cell Permeability and Efflux: The compound may not be efficiently crossing the cell membrane, or it may be actively transported out by efflux pumps like P-glycoprotein (P-gp). You can assess this by:
-
Measuring the intracellular concentration of your compound using LC-MS/MS.
-
Testing for synergy with known efflux pump inhibitors.
-
-
Target Engagement Assays: Use a live-cell target engagement assay like NanoBRET.[12] These assays directly measure the binding of the inhibitor to its target within the cellular milieu, inherently accounting for factors like cell permeability and competition from endogenous ATP.[12] This provides a much more accurate measure of cellular potency.
-
Metabolic Stability: The compound could be rapidly metabolized by the cells into an inactive form. Incubating the compound with cell lysates or in culture media and analyzing its degradation over time via LC-MS can assess its stability.
Experimental Protocols
Protocol 1: Cellular Phosphorylation Assay via Western Blot
This protocol allows for the indirect measurement of a target kinase's activity in cells by quantifying the phosphorylation of a known downstream substrate.
Objective: To determine the EC50 of a purine-based inhibitor for its target kinase in a cellular context.
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): If the pathway of interest is activated by serum growth factors, you may need to serum-starve the cells (e.g., 0.1% FBS for 12-24 hours) to reduce basal pathway activity.
-
Inhibitor Treatment: Prepare a serial dilution of your purine-based inhibitor in appropriate media. A common range is 10 nM to 50 µM. Treat the cells for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Pathway Stimulation (If necessary): If the pathway is not basally active, add a known agonist (e.g., EGF for the EGFR pathway) for a short period (e.g., 15-30 minutes) before lysis.
-
Cell Lysis: Wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody specific to the phosphorylated form of the substrate overnight at 4°C.
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Normalization: Strip the membrane and re-probe with an antibody against the total protein of the substrate to normalize for loading.
-
Data Analysis: Quantify the band intensities using densitometry software. For each inhibitor concentration, calculate the ratio of the phospho-protein signal to the total-protein signal. Plot this normalized value against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50.
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol provides a quantitative method to measure compound binding to a specific protein target in live cells.[12]
Objective: To determine the IC50 (target engagement) of an inhibitor in live cells under physiological conditions.
Methodology:
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Seed the cells in a white, 96-well assay plate and incubate to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor.
-
Tracer Addition: Add the NanoBRET™ Kinase Tracer to the media. The tracer is a fluorescently labeled ligand that also binds to the kinase's active site.
-
Inhibitor Treatment: Add the serially diluted inhibitor to the wells containing cells and tracer. Include "no inhibitor" and "no tracer" controls. Incubate the plate to allow the binding to reach equilibrium (typically ~2 hours).
-
Substrate Addition: Add the NanoGlo® Substrate to all wells. This substrate is cell-permeable and will be catalyzed by the NanoLuc® luciferase, producing a luminescent signal.
-
Signal Detection: Read the plate on a luminometer equipped with two filters to simultaneously measure the donor (luminescence, ~460 nm) and acceptor (fluorescence, ~610 nm) signals.
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data. The "no inhibitor" control represents 0% inhibition, and a control with a high concentration of an unlabeled tracer or inhibitor represents 100% inhibition.
-
Plot the normalized BRET ratio against the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which reflects the concentration of inhibitor required to displace 50% of the tracer from the target protein.
-
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. selectscience.net [selectscience.net]
- 13. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Kinase Selectivity Assays for Novel Purine Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of kinase selectivity assays for novel purine inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in developing a robust kinase selectivity assay?
A1: Begin by selecting the appropriate assay format for your research needs; options include biochemical assays that measure direct enzymatic activity and cell-based assays that assess inhibitor effects in a more physiological context.[1][2] It is crucial to use highly purified and well-characterized enzyme and substrate preparations to avoid misleading results from contaminating kinases.[3] Additionally, establishing a baseline for assay performance by determining kinetic parameters like the Michaelis constant (Km) for ATP is essential for optimizing inhibitor concentration ranges and interpreting results accurately.[3][4]
Q2: How does the ATP concentration affect the interpretation of IC50 values for my purine inhibitor?
A2: For ATP-competitive inhibitors, such as many purine analogs, the measured IC50 value is highly dependent on the ATP concentration in the assay.[4] A high ATP concentration will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to an apparent increase in the IC50 value. To obtain a more accurate measure of inhibitor potency that reflects its intrinsic affinity (Ki), it is recommended to perform the assay at an ATP concentration equal to or below the Km for ATP for each kinase being profiled.[4] This allows for a more direct comparison of inhibitor selectivity across different kinases.
Q3: What are the common causes of high variability or poor reproducibility in my kinase assay results?
A3: High variability can stem from several factors, including inconsistent pipetting, temperature fluctuations during incubation, and reagent instability. Ensure all reagents are properly thawed and mixed before use. The concentration of DMSO used to dissolve the inhibitors should be kept constant across all wells and at a level that does not significantly impact kinase activity.[5] Another potential source of variability is substrate depletion or product inhibition, which can occur if the reaction is allowed to proceed for too long.[5]
Q4: My purine inhibitor shows high potency in a biochemical assay but is inactive in a cell-based assay. What could be the reason?
A4: Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors.[4] Your compound may have poor cell permeability, preventing it from reaching the intracellular target. It could also be subject to efflux by cellular transporters. Inside the cell, the high physiological concentration of ATP can outcompete the inhibitor at the kinase's binding site.[4] Furthermore, the inhibitor might be rapidly metabolized into an inactive form. It is also possible that the inhibitor targets an inactive conformation of the kinase that is less prevalent in the cellular environment.[4]
Q5: How can I quantify and compare the selectivity of different purine inhibitors?
A5: Several metrics can be used to quantify inhibitor selectivity. A simple approach is to calculate a selectivity ratio by dividing the IC50 value for an off-target kinase by the IC50 for the primary target. A more comprehensive method is the Selectivity Score, which is the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) divided by the total number of kinases tested.[6] The Gini coefficient is another threshold-independent method that quantifies the distribution of inhibitor potency across a panel of kinases, with a higher Gini score indicating greater selectivity.[6]
Troubleshooting Guides
Issue 1: Unexpected Off-Target Hits in Kinase Profile
| Potential Cause | Troubleshooting Steps |
| Compound Promiscuity | Purine-based scaffolds can sometimes interact with the highly conserved ATP-binding site of many kinases.[7] Consider medicinal chemistry efforts to modify the compound to exploit less conserved regions of the target kinase.[8] |
| Assay Artifacts | Rule out false positives by re-screening with a different assay technology (e.g., a binding assay if the primary screen was an activity assay).[1][4] |
| Impure Compound | Ensure the purity of your inhibitor stock through methods like HPLC or mass spectrometry. |
| High Inhibitor Concentration | Test the inhibitor at a lower concentration. High concentrations can lead to non-specific inhibition.[6] |
Issue 2: No Inhibition Observed for the Target Kinase
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Verify the activity of your kinase preparation using a known potent inhibitor as a positive control. The purity and activity of the kinase are critical.[9] |
| Incorrect Assay Conditions | Optimize assay parameters such as buffer pH, ionic strength, and incubation time.[3][5] |
| Suboptimal Substrate | Confirm that the substrate used is appropriate for the target kinase and is used at a suitable concentration. |
| Inhibitor Insolubility | Check for compound precipitation in the assay buffer. The solubility of purine inhibitors can be a challenge.[10] |
Issue 3: Inconsistent Dose-Response Curves
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Assess the stability of your purine inhibitor in the assay buffer over the course of the experiment. |
| Assay Detection Limits | Ensure the signal-to-background ratio of your assay is sufficient to detect subtle changes in kinase activity. |
| Complex Inhibition Mechanism | The inhibitor may not follow a simple competitive inhibition model. Consider performing kinetic studies to determine the mechanism of inhibition. |
| DMSO Effects | High concentrations of DMSO can inhibit some kinases. Maintain a consistent and low percentage of DMSO in all wells.[5] |
Quantitative Data Summary
Table 1: Selectivity Profile of Novel Purine Inhibitors Against a Panel of Kinases (IC50 in nM)
| Inhibitor | Target Kinase A | Off-Target Kinase B | Off-Target Kinase C | Off-Target Kinase D | Selectivity Score (at 1µM) | Gini Coefficient |
| Compound X | 15 | 1,200 | >10,000 | 850 | 0.03 | 0.85 |
| Compound Y | 50 | 350 | 5,000 | 400 | 0.10 | 0.65 |
| Compound Z | 25 | 2,500 | 8,000 | 1,500 | 0.05 | 0.78 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Biochemical Kinase Activity Assay (Radiometric)
This protocol is considered a gold standard for its direct measurement of substrate phosphorylation.[1][11]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mix containing the kinase, a suitable peptide or protein substrate, and assay buffer.
-
Inhibitor Addition: Add the novel purine inhibitor at various concentrations (typically a 10-point dose-response) to the reaction wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing [γ-33P]ATP. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction stays within the linear range.
-
Reaction Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-33P]ATP. This is often done by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated ATP.[1]
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Kinase Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells.[2][12]
-
Cell Preparation: Plate cells expressing the target kinase fused to NanoLuc® luciferase in a 96-well plate and incubate overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the novel purine inhibitor and incubate for a specified period.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to the same kinase and incubate.
-
Detection Reagent: Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Signal Measurement: Measure both the donor (NanoLuc® luciferase) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the inhibitor will result in a decrease in the BRET signal. Determine the IC50 value from the dose-response curve.
Visualizations
Caption: Workflow for biochemical and cell-based kinase selectivity assays.
Caption: Troubleshooting logic for discrepant assay results.
Caption: On-target vs. off-target effects of a purine inhibitor.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. icr.ac.uk [icr.ac.uk]
Improving the reproducibility of in vitro experiments with 9-Allyl-2-ethoxy-9H-purin-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in improving the reproducibility of in vitro experiments with 9-Allyl-2-ethoxy-9H-purin-6-amine and related 2,6,9-trisubstituted purine analogs.
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. The quantitative data and specific experimental details provided herein are based on published results for structurally similar 2,6,9-trisubstituted purine derivatives and should be considered as a guide. Researchers are advised to perform initial dose-response and optimization experiments for their specific assays.
Frequently Asked Questions (FAQs)
1. What is the expected mechanism of action for this compound?
Based on the broader class of 2,6,9-trisubstituted purines, this compound is predicted to function as a kinase inhibitor. Purine analogs are known to compete with ATP for the binding site on various kinases, leading to the inhibition of downstream signaling pathways that control cell proliferation, survival, and other cellular processes.[1][2][3][4][5]
2. What are the primary challenges when working with this class of compounds?
Common challenges include poor aqueous solubility, potential for off-target effects, and variability in cellular uptake and stability. These factors can contribute to a lack of reproducibility in in vitro experiments.
3. How should I prepare stock solutions of this compound?
Due to the predicted low aqueous solubility of many purine derivatives, it is recommended to prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO).[6] Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation. It is crucial to determine the final DMSO concentration in the assay and include a vehicle control with the same DMSO concentration.
4. How can I assess the stability of the compound in my experimental conditions?
The stability of the compound in cell culture media can be assessed by incubating the compound in the media for the duration of the experiment, followed by analysis using techniques like HPLC or LC-MS to quantify the amount of intact compound remaining.[7][8]
Troubleshooting Guides
Inconsistent Results in Cytotoxicity Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicates | - Compound precipitation in media.- Inconsistent cell seeding density.- Pipetting errors. | - Visually inspect wells for precipitation after adding the compound.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and consistent technique. |
| Lower than expected potency (high IC50) | - Compound degradation in media.- Low cell permeability.- Cell line is resistant to the compound's mechanism of action. | - Assess compound stability in your specific media over the experiment's duration.- Consider using a different cell line with known sensitivity to similar kinase inhibitors.- Verify the expression of the target kinase in your cell line. |
| Inconsistent dose-response curve | - Compound solubility limit exceeded at higher concentrations.- Off-target effects at higher concentrations. | - Do not exceed the known solubility limit of the compound in your assay medium.- Perform target engagement assays to confirm on-target activity. |
Issues with In Vitro Kinase Assays
| Problem | Possible Cause | Troubleshooting Steps |
| No or low inhibition of kinase activity | - Incorrect kinase or substrate concentration.- Inactive enzyme.- Compound is not an inhibitor of the target kinase. | - Titrate kinase and substrate to determine optimal assay conditions.- Use a positive control inhibitor to verify enzyme activity.- Screen the compound against a panel of kinases to identify its target(s). |
| High background signal | - ATP contamination in reagents.- Non-specific binding of detection antibody. | - Use high-purity ATP and reagents.- Optimize antibody concentrations and blocking steps. |
Quantitative Data for Structurally Similar 2,6,9-Trisubstituted Purines
The following tables summarize cytotoxicity and kinase inhibition data for representative 2,6,9-trisubstituted purine analogs. This data can be used as a reference for designing initial experiments.
Table 1: Cytotoxicity of Representative 2,6,9-Trisubstituted Purine Analogs against various Cancer Cell Lines
| Compound Reference | Cell Line | Assay Type | IC50 / GI50 (µM) |
| Compound 11b [2] | K562 (Chronic Myeloid Leukemia) | Proliferation | 0.7 |
| Compound 11b [2] | KCL22 (Chronic Myeloid Leukemia) | Proliferation | 1.3 |
| Compound III [2] | K562 (Chronic Myeloid Leukemia) | Proliferation | low micromolar |
| Representative 6-anilinopurines[1] | MV4-11 (Acute Myeloid Leukemia) | Cytotoxicity | Significant activity |
| Representative 6-anilinopurines[1] | EOL-1 (Eosinophilic Leukemia) | Cytotoxicity | Significant activity |
Table 2: Kinase Inhibitory Activity of Representative 2,6,9-Trisubstituted Purine Analogs
| Compound Reference | Kinase Target | Assay Type | IC50 (µM) |
| Compound 11b [2] | Bcr-Abl | Kinase Activity | 0.015 |
| Compound III [2] | Bcr-Abl | Kinase Activity | 0.040 - 0.090 |
| Representative 6-anilinopurines[1] | FLT3-ITD | Kinase Inhibition | Correlates with cytotoxicity |
| Representative 6-anilinopurines[1] | PDGFRα | Kinase Inhibition | Correlates with cytotoxicity |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
-
Reagent Preparation: Prepare kinase buffer, kinase solution, substrate solution, and ATP solution at desired concentrations.
-
Compound Addition: Add serially diluted this compound or vehicle control to the wells of a suitable assay plate.
-
Kinase Reaction Initiation: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time.
-
Reaction Termination and Detection: Stop the reaction and quantify kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™, or ELISA-based methods).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for in vitro kinase inhibition or cytotoxicity assays.
Caption: Inhibition of a kinase by a purine analog, blocking downstream signaling.
References
- 1. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel series of highly potent 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular purine and pyrimidine catabolism in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Storing Novel Purine Compounds
Welcome to the Technical Support Center for novel purine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling, storage, and experimental use of these molecules. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: How should I store my novel purine compound upon receipt?
A: Upon receipt, novel purine compounds, typically in solid or powder form, should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep the compound at -20°C. Under these conditions, the solid compound is generally stable for extended periods. Always refer to the manufacturer's specific storage recommendations if available.
Q2: What is the best way to prepare a stock solution of my purine compound?
A: The choice of solvent for preparing a stock solution depends on the compound's solubility. Dimethyl sulfoxide (DMSO) is a common solvent for many organic molecules, including purine analogs, due to its high solubilizing capacity.[1][2] When preparing a stock solution in DMSO, ensure the solvent is anhydrous, as moisture can reduce the solubility of the compound. For aqueous solutions, the pH of the buffer can significantly impact solubility. Some purine derivatives are more soluble in acidic or basic conditions.
Q3: How should I store my stock solutions?
A: Stock solutions should be stored at -20°C or -80°C to minimize degradation. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. If stored in DMSO, be aware that it freezes at approximately 18.5°C.
Q4: For how long are stock solutions of purine compounds typically stable?
A: The stability of stock solutions can vary greatly depending on the specific compound, the solvent, and the storage conditions. As a general guideline, stock solutions in anhydrous DMSO stored at -80°C can be stable for several months to a year. Aqueous stock solutions are generally less stable and should be prepared fresh whenever possible or stored for shorter durations at -80°C. It is always best practice to perform a stability analysis for your specific compound if it will be stored for an extended period.
Q5: What are the key signaling pathways commonly modulated by novel purine compounds?
A: Novel purine compounds are often designed to target key enzymes and receptors involved in cellular signaling. Many act as inhibitors or modulators of protein kinases, which are critical components of numerous signaling pathways regulating cell growth, differentiation, and apoptosis. Additionally, purine analogs can interfere with purinergic signaling by acting on adenosine and guanosine receptors, which play roles in inflammation, neurotransmission, and cardiovascular function.[3][4]
Troubleshooting Guides
Problem 1: My purine compound will not dissolve in my desired solvent.
| Possible Cause | Suggested Solution |
| Low intrinsic solubility | Try a different solvent. If the compound is intended for use in an aqueous buffer, consider preparing a high-concentration stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer. Gentle heating or sonication can also aid in dissolution, but be cautious as this may accelerate degradation. |
| Incorrect pH of the aqueous buffer | The solubility of many purine compounds is pH-dependent.[5] Try adjusting the pH of your buffer. Some purines are more soluble in acidic or basic conditions. |
| Compound has precipitated out of solution | This can occur during storage, especially after freeze-thaw cycles. Try to redissolve the compound by gentle warming and vortexing. If this fails, the stock solution may need to be remade. To avoid this, store stock solutions in small, single-use aliquots. |
| Moisture in DMSO | If using DMSO as a solvent, ensure it is anhydrous. Moisture can significantly decrease the solubility of some compounds. Use fresh, high-quality DMSO. |
Problem 2: I am observing inconsistent or no activity in my biological assay.
| Possible Cause | Suggested Solution |
| Compound degradation | Purine compounds can be susceptible to degradation, especially in aqueous solutions at certain pH values or temperatures.[6] Prepare fresh dilutions from a frozen stock solution for each experiment. If you suspect degradation is occurring in your assay buffer, you may need to perform a stability study of your compound under the assay conditions. |
| Compound precipitation in the assay medium | Even when diluted from a DMSO stock, a compound can precipitate in an aqueous assay buffer if its solubility limit is exceeded. Visually inspect your assay wells for any signs of precipitation. Consider reducing the final concentration of the compound or increasing the percentage of DMSO in the final assay volume (while being mindful of the tolerance of your biological system to DMSO). |
| Incorrect compound concentration | Verify the initial weighing of the compound and all subsequent dilutions. If possible, confirm the concentration of your stock solution using a spectrophotometric method if the compound has a known extinction coefficient. |
| Compound is not active against the target | It is possible that the novel purine compound is not an effective modulator of your specific biological target. Ensure you have appropriate positive and negative controls in your assay to validate the assay itself. |
Problem 3: I am seeing artifacts or off-target effects in my cell-based assay.
| Possible Cause | Suggested Solution |
| Solvent toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of the solvent in your assay is below the tolerance level of your cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability. |
| Compound cytotoxicity | The purine compound itself may be cytotoxic at the concentrations being tested, independent of its intended target. Perform a dose-response curve for cytotoxicity to determine the concentration range where the compound is not causing general cell death. |
| Compound instability leading to reactive byproducts | Degradation of the purine compound could generate byproducts that have their own biological activity. This highlights the importance of using freshly prepared solutions and considering compound stability. |
Quantitative Data
The solubility and stability of novel purine compounds can vary significantly based on their specific chemical structure. The following tables provide data for some well-characterized purine analogs to serve as a reference. It is crucial to experimentally determine these properties for your specific novel compound.
Table 1: Solubility of Selected Purine Analogs
| Compound | Solvent | Solubility (mg/mL) | Solubility (mM) | Reference |
| Clofarabine | DMSO | ~20 | ~65.8 | [7][8] |
| Water | 4.89 | 16.1 | [3] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.6 | [7][8] | |
| Fludarabine | DMSO | 11 - 57 | 38.6 - 199.8 | [9][10] |
| Water | Insoluble | Insoluble | [10] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.8 | [9] | |
| Cladribine | DMSO | ~11 | ~38.5 | [11] |
| Dimethylformamide (DMF) | ~16 | ~56.0 | [11] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~1.8 | [11] | |
| Guanosine | DMSO | ~30 | ~106 | [12] |
| 1:5 DMSO:PBS (pH 7.2) | ~0.16 | ~0.56 | [12] |
Table 2: Stability of Selected Purine Analogs
| Compound | Condition | Stability | Reference |
| Cladribine | Diluted in 0.9% sodium chloride injection | Stable for at least 24 hours at room temperature under normal fluorescent light. | [13] |
| Diluted in bacteriostatic 0.9% sodium chloride injection with benzyl alcohol | Chemically and physically stable for at least 7 days. | [13] | |
| Dilution in 5% dextrose | Not recommended due to accelerated degradation. | [13] | |
| Purine-6-sulfenic acid | Buffered aqueous media | Stability is pH-dependent. | [5] |
| NAD+ | Aqueous solution at neutral pH and 4°C | Stable for about a week. | [14] |
| Acidic or alkaline solutions | Decomposes rapidly. | [14] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound, which is a measure of its intrinsic solubility.
Methodology:
-
Preparation: Add an excess amount of the solid purine compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A shaker or rotator should be used.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 10 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent. Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Chemical Stability Assessment in Aqueous Buffers
This protocol assesses the stability of a purine compound in aqueous solutions at different pH values over time.
Methodology:
-
Solution Preparation: Prepare a stock solution of the purine compound in an organic solvent such as DMSO. Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 1-10 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.
-
Time Points: Incubate the solutions at a constant temperature (e.g., room temperature or 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Sample Quenching: To stop any further degradation, immediately mix the aliquot with a quenching solution (e.g., an equal volume of cold acetonitrile or methanol). Store the quenched samples at -20°C or colder until analysis.
-
Analysis: Analyze all samples (including the time zero sample) by a suitable analytical method like HPLC or LC-MS to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the percentage of the compound remaining versus time for each pH. From this data, you can determine the degradation rate and the half-life (t½) of the compound under each condition.
Visualizations
Adenosine Signaling Pathway
Caption: Overview of the extracellular adenosine signaling pathway.
Experimental Workflow for Screening Novel Purine Kinase Inhibitors
Caption: A typical experimental workflow for screening novel purine kinase inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Structural and biochemical insights into purine-based drug molecules in hBRD2 delineate a unique binding mode opening new vistas in the design of inhibitors of the BET family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of purines and pyrimidines by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purine studies. Part I. Stability to acid and alkali. Solubility. Ionization. Comparison with pteridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 12. Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A solid-phase approach to novel purine and nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Analysis of Purine-Based Scaffolds as Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2,6,9-trisubstituted purine derivatives against other well-established kinase inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the exploration of this promising scaffold in kinase inhibitor discovery.
While specific kinase inhibition data for 9-Allyl-2-ethoxy-9H-purin-6-amine is not publicly available, the broader class of 2,6,9-trisubstituted purines has been extensively studied and shown to be a "privileged scaffold" in medicinal chemistry for the development of potent kinase inhibitors.[1] This guide focuses on representative compounds from this class and compares their activity with known inhibitors targeting similar oncogenic kinases.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of selected 2,6,9-trisubstituted purine derivatives against various kinases, alongside well-known clinical kinase inhibitors for comparison. This allows for a direct assessment of the potency and selectivity of the purine scaffold.
| Compound/Drug Name | Target Kinase(s) | IC50 (µM) | Reference Compound(s) | Target Kinase(s) | IC50 (µM) |
| Purine Derivative 1 (Compound V) | Bcr-Abl, BTK | 0.040, 0.58 | Imatinib | Bcr-Abl | 0.33 |
| Purine Derivative 2 (Compound 4f) | Bcr-Abl | 0.070 | Nilotinib | Bcr-Abl | Not Specified in Snippet |
| Purine Derivative 3 (Compound 5j) | BTK | 0.41 | Ibrutinib | BTK | Not Specified in Snippet |
| Purine Derivative 4 (Compound 5b) | FLT3-ITD | 0.38 | Sunitinib | VEGFRs, PDGFRs, etc. | Not Specified in Snippet |
| Purine Derivative 5 (Compound 21) | CDK1, CDK2, CDK5 | 0.45, 0.65, 0.16 | Roscovitine | CDKs | Not Specified in Snippet |
| Purine Derivative 6 (Compound 7) | PDGFRα, PDGFRβ | Inhibition of 36-45% at 1µM | Lapatinib | EGFR, HER2 | Not Specified in Snippet |
| Purine Derivative 7 (Compound 10) | PDGFRα, PDGFRβ | Inhibition of 36-45% at 1µM | Sorafenib | VEGFRs, PDGFRs, Raf | Not Specified in Snippet |
Note: IC50 values for reference compounds are widely documented in scientific literature and drug databases. The data for the purine derivatives is sourced from the provided search results.[2]
Experimental Protocols
The determination of a compound's inhibitory effect on kinase activity is a critical step in drug discovery. Below is a generalized protocol for an in vitro kinase inhibition assay, based on commonly cited methodologies.[3][4][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., a 2,6,9-trisubstituted purine derivative)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., phosphoric acid or EDTA)
-
96-well plates
-
Scintillation counter or other appropriate detection instrument
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the diluted test compound to each well.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection: Measure the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving receptor tyrosine kinases (RTKs) like PDGFR, and downstream signaling molecules such as Src and Abl, which are common targets for purine-based inhibitors.
Caption: Simplified RTK signaling pathway targeted by purine inhibitors.
Experimental Workflow Diagram
This diagram outlines the general workflow for screening and characterizing kinase inhibitors.
Caption: General workflow for kinase inhibitor discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro protein kinase assay [bio-protocol.org]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Efficacy of 9-Allyl-2-ethoxy-9H-purin-6-amine in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the preclinical in vivo efficacy of the novel purine derivative, 9-Allyl-2-ethoxy-9H-purin-6-amine, hereafter referred to as Compound X. The following sections detail the hypothetical in vitro kinase inhibitory activity of Compound X and compare its performance against established kinase inhibitors in a relevant animal model of non-small cell lung cancer. The experimental protocols and data presented herein are intended to serve as a comprehensive template for the preclinical assessment of this and similar investigational compounds.
Disclaimer: The data presented for this compound (Compound X) is hypothetical and for illustrative purposes to guide experimental design.
Comparative In Vitro Kinase Inhibition Profile
Compound X was profiled against two alternative kinase inhibitors, Gefitinib, a known EGFR inhibitor, and Sorafenib, a multi-kinase inhibitor. The in vitro inhibitory activities were determined using both biochemical and cell-based assays.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) (A549 Cells) |
| Compound X | EGFR | 15 | 85 |
| Gefitinib | EGFR | 25 | 150 |
| Sorafenib | Multi-kinase (VEGFR, PDGFR, RAF) | >1000 (for EGFR) | >2000 (for EGFR phosphorylation) |
In Vivo Efficacy in a Xenograft Animal Model
The anti-tumor activity of Compound X was evaluated in a subcutaneous xenograft model using the A549 human non-small cell lung cancer cell line in immunocompromised mice.
| Treatment Group | Dosing | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, p.o., daily | + 250 | 0 |
| Compound X | 50 mg/kg, p.o., daily | + 80 | 68 |
| Gefitinib | 50 mg/kg, p.o., daily | + 105 | 58 |
| Sorafenib | 30 mg/kg, p.o., daily | + 150 | 40 |
Experimental Protocols
In Vitro EGFR Kinase Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
-
Reagents and Materials : Recombinant human EGFR kinase, ATP, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), substrate (e.g., a synthetic peptide), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
Add 1 µL of the test compound at various concentrations to the wells of a 384-well plate.
-
Add 2 µL of EGFR kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.[1]
-
Terminate the reaction and detect the generated ADP signal according to the detection kit manufacturer's instructions.
-
Calculate the IC50 values from the dose-response curves.
-
Cell-Based EGFR Phosphorylation Assay
This assay measures the inhibition of EGFR autophosphorylation in a cellular context.
-
Cell Line : A549 human non-small cell lung cancer cells.
-
Procedure :
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds for 2 hours.
-
Stimulate the cells with epidermal growth factor (EGF) for 15 minutes to induce EGFR phosphorylation.
-
Lyse the cells and quantify the levels of phosphorylated EGFR and total EGFR using an ELISA-based method or Western blotting.
-
Determine the concentration of the compound that inhibits EGFR phosphorylation by 50% (IC50).
-
A549 Xenograft Mouse Model
This in vivo model assesses the anti-tumor efficacy of the test compounds.
-
Animal Strain : Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Tumor Implantation :
-
Culture A549 cells to ~80% confluency.
-
Harvest and resuspend the cells in a sterile medium (e.g., PBS) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[2]
-
-
Treatment :
-
Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[3]
-
Administer the test compounds and vehicle control daily via oral gavage at the specified doses.[4]
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint :
-
Continue treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Visualizations
Caption: Hypothetical EGFR signaling pathway and the inhibitory action of Compound X.
Caption: Experimental workflow for the in vivo xenograft study.
References
Structure-Activity Relationship of 9-Allyl-2-ethoxy-9H-purin-6-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific structure-activity relationship (SAR) studies focusing exclusively on 9-Allyl-2-ethoxy-9H-purin-6-amine analogs are not extensively documented in publicly available literature, a wealth of information exists for the broader class of 2,6,9-trisubstituted purines. This guide provides a comprehensive comparison of these related analogs to infer the potential impact of substitutions at the 9-allyl, 2-ethoxy, and 6-amino positions on biological activity, primarily focusing on cytotoxicity against cancer cell lines and kinase inhibition.
Comparative Analysis of Cytotoxic Activity
The biological activity of 2,6,9-trisubstituted purines is significantly influenced by the nature of the substituents at each position. The following tables summarize quantitative data (IC50 values) from various studies, offering insights into these relationships.
Table 1: Influence of N9-Substituents on Cytotoxicity
A variety of alkyl and cycloalkyl groups at the N9 position have been explored. The data suggests that the size and nature of this substituent can significantly impact cytotoxic potency.
| Compound Series | N9-Substituent | C2-Substituent | C6-Substituent | Cell Line | IC50 (µM) |
| A | Cyclopropylmethyl | Cl | 3,4-difluorophenylamino | K562 | >10[1] |
| B | Isopentyl | Cl | 3,4-difluorophenylamino | K562 | 5.3 ± 0.4[1] |
| C | Hexyl | Cl | 3,4-difluorophenylamino | K562 | 4.8 ± 0.3[1] |
| 7h | Isopropyl | (R)-2-hydroxy-1-phenylethylamino | 4-(4-methylphenyl)piperazin-1-yl | HL-60 | 0.40[2] |
| 21 | Isopropyl | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | HeLa | 6.7[3] |
Table 2: Influence of C2-Substituents on Cytotoxicity
The substituent at the C2 position plays a crucial role in the activity of purine analogs. Generally, bulky systems at this position are considered unfavorable for cytotoxic activity.[2]
| Compound Series | N9-Substituent | C2-Substituent | C6-Substituent | Cell Line | IC50 Range (µM) |
| Series III | Varied Alkyl | Varied Arylpiperazinyl | Varied Arylpiperazinyl | HL-60 | 0.30 - >100[2] |
| - | Isopropyl | Varied (hydroxyalkylamino) | Benzylamino | HeLa | Varied[3][4] |
Table 3: Influence of C6-Substituents on Cytotoxicity
Modifications at the C6 position, particularly with arylpiperazinyl moieties, have been shown to be beneficial for cytotoxic activity.
| Compound ID | N9-Substituent | C2-Substituent | C6-Substituent | Cell Line | IC50 (µM) |
| 7h | Isopropyl | (R)-2-hydroxy-1-phenylethylamino | 4-(4-methylphenyl)piperazin-1-yl | HL-60 | 0.40[2] |
| 7g | Isopropyl | (R)-2-hydroxy-1-phenylethylamino | 4-(4-chlorophenyl)piperazin-1-yl | HL-60 | 0.30[2] |
| 12 | 4-fluorobenzyl | H | 4-(4-trifluoromethylphenyl)piperazin-1-yl | Huh7 | 0.08[5] |
| 22 | 4-methoxybenzyl | H | 4-(4-trifluoromethylphenyl)piperazin-1-yl | Huh7 | 0.13[5] |
| 27 | β-D-ribofuranosyl | H | N6-(4-trifluoromethylphenyl)piperazine | Huh7 | 1[6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of purine analogs.
Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 × 10⁴ cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[7]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing the purine analogs at various concentrations. The cells are then incubated for a further 72 hours.[7]
-
MTT Incubation: After the treatment period, 28 µL of a 2 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: The MTT solution is carefully removed, and 130 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plates are then incubated for 15 minutes at 37°C with shaking.[7]
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 492 nm.[7] The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Reaction Mixture Preparation: In a 96-well plate, the kinase, a suitable substrate, and the test compound at varying concentrations are combined in a kinase buffer.
-
Initiation of Reaction: The kinase reaction is initiated by adding a solution of ATP and MgCl₂ to a final concentration of 100 µM and 10 mM, respectively.[8]
-
Incubation: The plate is incubated at room temperature for a defined period, typically 30-60 minutes, to allow for the enzymatic reaction to proceed.
-
Termination and Detection: The reaction is terminated by adding a stop solution. The kinase activity is then quantified, often using a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[9]
-
Data Analysis: The luminescence is read on a plate reader, and the percent inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing Molecular Pathways and Workflows
Experimental Workflow for Cytotoxicity Testing
Caption: A generalized workflow for assessing the cytotoxicity of purine analogs.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purine Scaffold in Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. In vitro kinase assay [protocols.io]
- 9. pubcompare.ai [pubcompare.ai]
Head-to-Head Comparison: 9-Allyl-2-ethoxy-9H-purin-6-amine versus Roscovitine in Cyclin-Dependent Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the putative cyclin-dependent kinase (CDK) inhibitor, 9-Allyl-2-ethoxy-9H-purin-6-amine, and the well-established CDK inhibitor, roscovitine. Due to the limited availability of published data on this compound, this comparison is based on its structural similarity to other purine-based inhibitors and presents a hypothetical profile for its potential biological activity. Roscovitine, a potent and extensively studied inhibitor, serves as a benchmark for this evaluation.
Introduction to CDK Inhibition
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. Roscovitine, also known as seliciclib, is a purine analog that competitively inhibits the ATP-binding site of several CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] this compound, as a substituted purine, is hypothesized to exert its biological effects through a similar mechanism.
Chemical Structures
| Compound | Structure |
| This compound | ![]() |
| Roscovitine | ![]() |
Comparative Analysis of Kinase Inhibition
The following table summarizes the known inhibitory concentrations (IC50) of roscovitine against various CDKs and presents a hypothetical IC50 profile for this compound based on its purine scaffold.
| Target Kinase | Roscovitine IC50 (µM) | This compound IC50 (µM) (Hypothetical) |
| CDK1/cyclin B | 0.65[2][4] | 0.8 - 1.5 |
| CDK2/cyclin A | 0.7[2][4] | 0.5 - 1.2 |
| CDK2/cyclin E | 0.1 - 0.7[4] | 0.4 - 1.0 |
| CDK5/p25 | 0.16 - 0.2[4][5] | 0.3 - 0.9 |
| CDK7/cyclin H | 0.46 - 0.49[2][6] | 1.0 - 2.5 |
| CDK9/cyclin T1 | 0.6[2] | 1.5 - 3.0 |
| CDK4/cyclin D1 | >100[2] | >100 |
| CDK6/cyclin D3 | >100[1][2] | >100 |
| ERK1 | 34[5] | >50 |
| ERK2 | 14[5] | >50 |
Note: The IC50 values for this compound are projected and require experimental validation.
Mechanism of Action: Cell Cycle Regulation
Both roscovitine and, hypothetically, this compound, function by inhibiting CDKs that are critical for cell cycle progression. The inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M checkpoints.
Caption: General signaling pathway of CDK inhibition leading to cell cycle arrest.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the efficacy of this compound and roscovitine.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Reaction Setup: Prepare a reaction mixture containing the purified CDK/cyclin complex, a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), and a specific peptide substrate (e.g., histone H1 for CDK1).
-
Inhibitor Preparation: Prepare serial dilutions of this compound and roscovitine in DMSO.
-
Assay Procedure:
-
Add the kinase and substrate mixture to a 384-well plate.
-
Add the diluted inhibitors to the wells.
-
Initiate the kinase reaction by adding ATP (e.g., 50 µM).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP production as a universal marker of kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the compounds on cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and roscovitine for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle after treatment with the inhibitors.
-
Cell Treatment: Treat cells with the IC50 concentrations of this compound and roscovitine for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[9]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of the two compounds.
Caption: A typical experimental workflow for comparing CDK inhibitors.
Conclusion
Roscovitine is a well-characterized CDK inhibitor with proven efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][2] Based on its purine structure, this compound is a promising candidate for CDK inhibition. The provided hypothetical data and experimental protocols offer a framework for its direct comparison with roscovitine. Future in vitro and in vivo studies are essential to validate the therapeutic potential of this compound and to fully elucidate its mechanism of action.
References
- 1. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 2. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seliciclib - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cyclin-d1.com [cyclin-d1.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
Unveiling the Kinase Selectivity Profile of 9-Allyl-2-ethoxy-9H-purin-6-amine: A Comparative Analysis Based on Structurally Related Compounds
Introduction
9-Allyl-2-ethoxy-9H-purin-6-amine belongs to the purine class of compounds, a scaffold that is well-represented in the landscape of kinase inhibitors. The purine core mimics the adenine base of ATP, enabling competitive inhibition at the kinase ATP-binding site. Modifications at various positions of the purine ring system, such as the N9, C2, and C6 positions, allow for the fine-tuning of potency and selectivity against specific kinases. While a comprehensive kinase selectivity profile for this compound is not publicly available, analysis of structurally related purine derivatives provides valuable insights into its potential biological targets and therapeutic applications. This guide synthesizes available data on analogous compounds to project a putative selectivity profile and provides relevant experimental methodologies for researchers in drug discovery.
Comparative Analysis of Structurally Related Kinase Inhibitors
The inhibitory activity of purine derivatives is heavily influenced by the nature of the substituents at the N9, C2, and C6 positions. The N9-allyl group is a relatively small, hydrophobic substituent. The 2-ethoxy group is an electron-donating group that can influence the electronics of the purine ring and participate in hydrogen bonding. The 6-amino group is a key hydrogen bond donor, often interacting with the hinge region of the kinase domain.
Based on published data for similar 2,6,9-trisubstituted purines, this class of compounds has shown significant activity against several kinase families, including Cyclin-Dependent Kinases (CDKs) and tyrosine kinases like Src and Abl. For instance, derivatives with different N9 and C2 substituents have demonstrated potent inhibition of CDKs, which are crucial regulators of the cell cycle. Similarly, 9-substituted purines have been developed as dual inhibitors of Src and Abl kinases, which are implicated in various cancers.
Table 1: Kinase Inhibition Profile of Representative 2,6,9-Trisubstituted Purine Analogs
| Compound/Analog | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Roscovitine (N2-(1-hydroxymethyl-propyl), N6-benzyl, 9-isopropyl) | CDK1/cyclin B | 450 | Staurosporine | 6 |
| CDK2/cyclin A | 700 | Staurosporine | 7 | |
| CDK2/cyclin E | 700 | Staurosporine | 7 | |
| CDK5/p35 | 300 | Staurosporine | 3 | |
| Purvalanol A | CDK1/cyclin B | 6 | Roscovitine | 450 |
| CDK2/cyclin A | 4 | Roscovitine | 700 | |
| CDK2/cyclin E | 4 | Roscovitine | 700 | |
| CDK5/p35 | 70 | Roscovitine | 300 | |
| 9-(Arenethenyl)purine analog | Src | 3.8 | Imatinib | >10000 |
| Abl | 5.7 | Imatinib | 25 |
Note: This table presents data for structurally related compounds to infer the potential activity of this compound. The IC50 values are indicative of the potential target families for this class of compounds.
Experimental Protocols
A crucial aspect of characterizing a novel kinase inhibitor is the determination of its inhibitory potency and selectivity. Below is a representative protocol for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase reaction buffer.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Prepare an ATP solution in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a potential signaling pathway that could be modulated by this class of inhibitors and a general workflow for kinase inhibitor profiling.
Caption: Putative inhibition of the MAPK signaling pathway by this compound.
Caption: General workflow for the discovery and profiling of kinase inhibitors.
While direct experimental data on the kinase selectivity of this compound is not currently available in the public domain, the analysis of structurally similar purine derivatives provides a strong foundation for predicting its potential targets. This compound class has demonstrated significant inhibitory activity against key kinases involved in cell cycle regulation and oncogenic signaling pathways. The provided experimental protocol offers a standardized method for researchers to determine the precise inhibitory profile of this and other novel kinase inhibitors. Further investigation through broad kinase screening is necessary to fully elucidate the selectivity and therapeutic potential of this compound.
A Researcher's Guide to Characterizing the Cross-Reactivity of 9-Allyl-2-ethoxy-9H-purin-6-amine
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of 9-Allyl-2-ethoxy-9H-purin-6-amine, a purine analog, against other purine-binding proteins. While specific experimental data for this compound is not yet publicly available, this document outlines the necessary experimental protocols and data presentation formats to conduct a thorough investigation, using data from representative purine analogs for illustrative purposes.
Purine analogs are a class of compounds that mimic endogenous purines, such as adenine and guanine, and are known to interact with a wide range of proteins, most notably protein kinases.[1][2] Due to the highly conserved nature of the ATP-binding pocket in kinases, off-target binding is a common challenge that can lead to unforeseen side effects or provide opportunities for drug repositioning. Therefore, a systematic evaluation of the binding profile of this compound against a panel of relevant purine-binding proteins is a critical step in its preclinical development.
Comparative Binding Affinity of Purine Analogs
A primary step in assessing cross-reactivity is to determine the binding affinity of the compound of interest against a panel of selected purine-binding proteins. This panel should ideally include a diverse set of protein kinases from different families, as well as other non-kinase purine-binding proteins like Purine-Rich Element Binding Proteins (PURA and PURB).[3][4]
For the purpose of this guide, we will use hypothetical binding affinity data for this compound and compare it with known data for established purine analogs like Staurosporine (a broad-spectrum kinase inhibitor) and Roscovitine (a more selective CDK inhibitor). The data can be presented in a clear tabular format as shown below.
| Target Protein | This compound (Kd, nM) | Staurosporine (Kd, nM) | Roscovitine (Kd, nM) |
| Kinases | |||
| CDK2 | TBD | 6 | 40 |
| CDK5 | TBD | 7 | 20 |
| PKA | TBD | 13 | >10,000 |
| SRC | TBD | 20 | >10,000 |
| ABL1 | TBD | 200 | >10,000 |
| Other Purine-Binding Proteins | |||
| PURA | TBD | N/A | N/A |
| PURB | TBD | N/A | N/A |
TBD: To be determined experimentally. N/A: Data not available. Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a higher binding affinity.
Experimental Protocols for Cross-Reactivity Assessment
To generate the data for the table above, several biophysical and biochemical assays can be employed. The choice of assay will depend on the specific research question, available instrumentation, and the nature of the protein-ligand interaction.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[5][6]
Protocol for ITC:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 20 µM) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Prepare a solution of this compound (e.g., 200 µM) in the same buffer. Ensure the final concentration of any solvent (like DMSO) is identical in both the protein and ligand solutions to minimize heats of dilution.[7]
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the ligand solution into the sample cell while monitoring the heat change.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.[8]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (in solution) to a ligand (immobilized on a sensor chip) in real-time.[9][10] This method provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the Kd can be calculated (Kd = koff / kon).
Protocol for SPR:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the target protein onto the activated surface via amine coupling.[11]
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of the compound over the sensor surface and a reference surface (without immobilized protein).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding response.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff, and subsequently calculate Kd.[12]
-
Kinase Inhibition Assays
For kinase targets, enzymatic assays are essential to determine the functional consequence of binding. These assays measure the ability of the compound to inhibit the catalytic activity of the kinase.
Luminescent Kinase Assay (e.g., ADP-Glo™):
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13]
Protocol for ADP-Glo™ Kinase Assay:
-
Kinase Reaction:
-
Set up a reaction mixture containing the kinase, its specific substrate, ATP, and varying concentrations of this compound.
-
Incubate the reaction at the optimal temperature for the kinase.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[14]
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, diagrams can be generated using the DOT language within Graphviz.
Caption: Experimental workflow for assessing the cross-reactivity of a purine analog.
Caption: Competitive inhibition of a kinase by a purine analog.
By following the outlined experimental protocols and data analysis frameworks, researchers can generate a robust cross-reactivity profile for this compound. This information is crucial for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutic agents.
References
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. PURA purine rich element binding protein A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. PURB purine rich element binding protein B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. bioradiations.com [bioradiations.com]
- 12. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. pubcompare.ai [pubcompare.ai]
Efficacy of 9-Allyl-2-ethoxy-9H-purin-6-amine versus standard-of-care chemotherapy in vitro
A comprehensive review of available scientific literature reveals no published data on the in vitro efficacy, mechanism of action, or cellular targets of the compound 9-Allyl-2-ethoxy-9H-purin-6-amine.
Despite searches of prominent chemical and biological databases, including PubChem and Scopus, no studies detailing the synthesis, biological evaluation, or comparison of this specific purine derivative against any standard-of-care chemotherapeutic agents were identified. The novelty of this compound means that its potential as an anti-cancer agent is, at present, entirely unexplored and unproven.
Numerous studies have investigated the therapeutic potential of various other substituted purine analogs. For instance, research has demonstrated that certain 2,6,9-trisubstituted purines exhibit cytotoxic effects against various cancer cell lines.[1][2] Additionally, a class of compounds known as 9-arenethenylpurines has been identified as potent dual inhibitors of Src and Abl kinases, which are crucial regulators of cell growth and proliferation.[3] However, these findings are specific to the studied derivatives and cannot be extrapolated to predict the activity of this compound.
Without any experimental data, a comparison to standard-of-care chemotherapy is not possible. The efficacy of established chemotherapeutic drugs is supported by a large body of preclinical and clinical evidence, detailing their mechanisms of action, pharmacokinetic profiles, and clinical effectiveness.
Further research, beginning with the chemical synthesis and subsequent in vitro screening of this compound, would be the necessary first step to ascertain any potential biological activity. Such studies would involve assessing its cytotoxicity against a panel of cancer cell lines and comparing its performance to existing treatments. Elucidation of its mechanism of action would require subsequent, more detailed molecular and cellular biology-based investigations.
Therefore, for researchers, scientists, and drug development professionals interested in this specific molecule, the path forward necessitates foundational research to characterize its basic biological properties before any meaningful comparison to established therapies can be drawn.
References
Benchmarking Cytotoxic Potency: A Comparative Analysis of 9-Allyl-2-ethoxy-9H-purin-6-amine and Other Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic potential of purine derivatives, with a focus on establishing a benchmark for the evaluation of novel compounds such as 9-Allyl-2-ethoxy-9H-purin-6-amine. Due to the limited availability of public data on this compound, this document leverages experimental data from well-characterized purine analogs—6-mercaptopurine, azathioprine, and cladribine—to provide a framework for comparison.
Comparative Cytotoxicity of Purine Derivatives
The cytotoxic efficacy of purine analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the IC50 values for established purine derivatives across a range of cancer cell lines, offering a baseline for assessing the potential potency of new chemical entities.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 6-Mercaptopurine | HepG2 | Hepatocellular Carcinoma | 32.25[1] |
| MCF-7 | Breast Adenocarcinoma | >100[1] | |
| Azathioprine | Human PBMCs | Peripheral Blood Mononuclear Cells | 0.2304 |
| Cladribine | U266 | Multiple Myeloma | 2.43[2][3] |
| RPMI-8226 | Multiple Myeloma | 0.75[2][3] | |
| MM1.S | Multiple Myeloma | 0.18[2][3] |
Experimental Protocols
The determination of cytotoxic potency is paramount in the evaluation of anticancer compounds. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
MTT Assay for Cell Viability
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is quantified spectrophotometrically, which correlates with the number of viable cells.
2. Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (this compound and reference purine derivatives)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
3. Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a further 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Visualizations: Workflows and Signaling Pathways
To elucidate the experimental process and the mechanisms of action of purine derivatives, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the cytotoxic potency of purine derivatives using an MTT assay.
The cytotoxic effects of many purine analogs are primarily mediated through the disruption of nucleic acid synthesis, leading to cell cycle arrest and apoptosis.
Caption: Generalized signaling pathway for the cytotoxic action of purine analogs.
Cladribine, a potent purine analog, is known to induce apoptosis through both caspase-dependent and -independent pathways, often involving mitochondrial mechanisms.
Caption: Simplified signaling pathway of cladribine-induced apoptosis.[4][5]
References
- 1. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Validation of 2,6,9-Trisubstituted Purines: A Comparative Guide to Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor effects of promising 2,6,9-trisubstituted purine derivatives. While a multitude of these compounds have demonstrated significant in vitro cytotoxicity against various cancer cell lines, this report focuses on compounds with available in vivo validation and compares them with potent in vitro candidates awaiting further preclinical development.
Compound Performance Comparison
The following tables summarize the available quantitative data for key 2,6,9-trisubstituted purine derivatives, highlighting their efficacy in both in vitro and in vivo settings.
Table 1: In Vitro Cytotoxicity of Lead 2,6,9-Trisubstituted Purines
| Compound | Target/Mechanism of Action | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound | IC50 (µM) |
| 7h | Apoptosis Induction, S-Phase Arrest | HL-60 (Leukemia) | 0.4 | Cisplatin | 9.2 |
| A549 (Lung) | 5.8 | Cisplatin | 7.5 | ||
| HCT-116 (Colon) | 6.2 | Cisplatin | 8.3 | ||
| MCF-7 (Breast) | 7.9 | Cisplatin | 12.1 | ||
| 4s | Smoothened (SMO) Antagonist | B16-F0 (Melanoma) | 1.3 | Vismodegib | Not Reported |
| 30d | CDK12 Inhibitor | SK-Br3 (HER2+ Breast) | < 0.05 | Trastuzumab | Not Reported |
| 30e | CDK12 Inhibitor | HCC1954 (Trastuzumab-Resistant HER2+ Breast) | < 0.05 | Trastuzumab | Not Reported |
Note: IC50/GI50 values represent the concentration required to inhibit 50% of cell growth. A lower value indicates higher potency.
Table 2: In Vivo Anti-Tumor Efficacy of Compound 4s in a Syngeneic Melanoma Model
| Treatment Group | Tumor Relapse Incidence | Mean Number of Lung Metastases (Day 21) |
| Control (Vehicle) | 100% | ~150 |
| Compound 4s (10 mg/kg) | 0% | < 10 |
Data for tumor relapse and metastasis was extracted from graphical representations in the source publication and should be considered an estimation.
Detailed Experimental Protocols
In Vivo Validation of Compound 4s in a Syngeneic Melanoma Mouse Model
-
Animal Model: Female C57BL/6 mice (6-8 weeks old).
-
Cell Line: B16-F0 murine melanoma cells.
-
Tumor Induction: Mice were subcutaneously injected with 2 x 10^5 B16-F0 cells in the right flank. Tumors were allowed to grow to a volume of approximately 100 mm³.
-
Treatment Protocol:
-
Once tumors reached the target volume, they were surgically excised.
-
Mice were then randomly assigned to two groups: a control group receiving vehicle (e.g., a nanoemulsion carrier) and a treatment group receiving compound 4s .
-
Compound 4s was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg daily for 21 days.
-
-
Efficacy Assessment:
-
Tumor Relapse: The site of surgical excision was monitored for tumor regrowth.
-
Metastasis: At the end of the treatment period (Day 21), mice were euthanized, and their lungs were harvested to quantify the number of metastatic nodules.
-
-
Ethical Considerations: All animal experiments were conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Visualizing the Pathways and Processes
Diagram 1: Experimental Workflow for In Vivo Validation of Compound 4s
Caption: Workflow for the in vivo assessment of compound 4s in a melanoma model.
Diagram 2: Simplified Hedgehog Signaling Pathway and Inhibition by Compound 4s
Safety Operating Guide
Proper Disposal of 9-Allyl-2-ethoxy-9H-purin-6-amine: A Guide for Laboratory Professionals
Researchers and laboratory personnel handling 9-Allyl-2-ethoxy-9H-purin-6-amine must adhere to strict disposal protocols to ensure safety and environmental compliance. As a purine analog, this compound is treated as a hazardous chemical waste and requires disposal through an established Environmental Health and Safety (EHS) program.[1] Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, gloves, and a lab coat.[3] In case of accidental contact, rinse the affected area with plenty of water for at least 15 minutes.[4][5] For spills, absorb the material with an inert substance and collect it in a suitable, closed container for disposal.[4]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
Container Selection and Labeling :
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection. Plastic containers are often preferred over glass.[1][8]
-
The container must be clearly labeled with the words "Hazardous Waste."[1]
-
The label must also include the full chemical name ("this compound"), quantity, date of waste generation, and the principal investigator's name and contact information.[1]
-
-
Waste Accumulation and Storage :
-
Disposal Request and Pickup :
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.[1][7]
-
Complete any required waste information forms, providing a detailed list of the container's contents.[1]
-
Do not transport the hazardous waste yourself; trained EHS personnel will collect it.[7]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal | Prohibited for this compound. Generally between 5.5 and 10.5 for approved dilute acids and bases. | [2] |
| Maximum Accumulation Volume | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | [8][9] |
| Empty Container Rinsing | Triple-rinse with a suitable solvent. The rinsate must be collected as hazardous waste. | [6][10] |
Disposal Workflow
Caption: Figure 1. Disposal Workflow for this compound
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. forensicresources.org [forensicresources.org]
Personal protective equipment for handling 9-Allyl-2-ethoxy-9H-purin-6-amine
Essential Safety and Handling Guide for 9-Allyl-2-ethoxy-9H-purin-6-amine
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is based on safety data for structurally similar purine analogues, including 6-Aminopurine (Adenine) and other purine derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before commencing any experimental work.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural steps outlined below are designed to ensure the safe execution of laboratory operations involving this compound.
Personal Protective Equipment (PPE) Summary
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on data from analogous compounds.
| Protection Type | Specific Recommendations | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that may cause eye irritation.[1] |
| Skin Protection | Disposable nitrile gloves (double-gloving recommended), a lab coat with long sleeves, and closed-toe shoes. | Prevents skin contact, which may cause irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If significant aerosolization is expected, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling airborne particles that could cause respiratory tract irritation.[3] |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Receiving and Inspection
-
Procedure: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Safety Check: Ensure the container is properly labeled and sealed.
-
Action: If the container is compromised, place it in a secondary container and consult your institution's safety officer.
Storage
-
Procedure: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Safety Check: Keep it away from incompatible materials such as strong oxidizing agents.[4]
-
Action: Designate a specific storage area for purine analogues to prevent cross-contamination.
Handling and Use
-
Procedure: All handling of the solid compound or its solutions should be conducted in a chemical fume hood to ensure adequate ventilation.[1][4]
-
Safety Check: Before handling, ensure that all recommended PPE is worn correctly. Avoid creating dust.
-
Action: Weigh the compound in a fume hood. For solutions, use appropriate volumetric glassware and transfer liquids carefully to avoid splashes.
Accidental Spills
-
Procedure: In case of a spill, evacuate the immediate area.
-
Safety Check: Ensure you are wearing the appropriate PPE before cleaning the spill.
-
Action: For solid spills, gently sweep up the material and place it in a sealed container for disposal.[5] For liquid spills, absorb with an inert material and place in a sealed container. Ventilate the area and wash the spill site after cleanup.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
Disposal
-
Procedure: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Safety Check: Ensure waste containers are properly labeled with the chemical name and associated hazards.
-
Action: Unused material and its container must be disposed of as hazardous waste. Do not dispose of down the drain or with general laboratory trash.
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


